Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXORIGNFLSKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368850 | |
| Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117043-46-6 | |
| Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Heterocycle
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a derivative of hydantoin (imidazolidine-2,5-dione), represents a key structural motif in medicinal chemistry and drug discovery. The hydantoin scaffold is a privileged structure, appearing in a variety of biologically active compounds with applications including anticonvulsant, antiarrhythmic, and antidiabetic agents[1]. The incorporation of an ethyl acetate moiety at the N-1 position of the hydantoin ring introduces a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, offering insights into the underlying chemical principles and detailed experimental protocols.
Synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: A Guided Approach to N-Alkylation
The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is primarily achieved through the N-alkylation of hydantoin with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the hydantoin ring attacks the electrophilic carbon of the ethyl haloacetate.
Key Considerations in the Synthetic Strategy
The hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can potentially undergo alkylation. The N-3 position is generally more acidic and therefore more readily deprotonated and alkylated under mild basic conditions[2]. To selectively obtain the N-1 substituted product, careful consideration of the reaction conditions is crucial. While a direct alkylation may lead to a mixture of N-1 and N-3 isomers, potentially requiring chromatographic separation, specific strategies can be employed to favor the desired N-1 substitution. These can include the use of specific base and solvent systems or a protection-deprotection strategy for the N-3 position[2].
For the purpose of this guide, we will focus on a direct alkylation approach, which is often a practical starting point in a research setting.
Experimental Protocol: N-Alkylation of Hydantoin
This protocol is based on established methods for the N-alkylation of related heterocyclic compounds[3][4].
Materials:
-
Hydantoin (Imidazolidine-2,5-dione)
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydantoin (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The suspension should be stirred vigorously.
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 - 1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Base: Potassium carbonate is a mild base suitable for deprotonating the hydantoin nitrogen. Stronger bases like sodium hydride could also be used, potentially leading to different selectivity[4].
-
Temperature: Heating the reaction mixture increases the reaction rate. The optimal temperature may need to be determined empirically.
-
Purification: Column chromatography is essential to separate the desired N-1 alkylated product from the starting material, the N-3 alkylated isomer, and any di-alkylated byproducts.
Characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, which can serve as a preliminary reference[5].
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 186.17 g/mol |
| Exact Mass | 186.0641 Da |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 75.7 Ų |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate are:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, typically in the range of δ 1.2-1.4 ppm.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, typically in the range of δ 4.1-4.3 ppm.
-
A singlet for the methylene protons of the acetate group (-CH₂-CO), typically in the range of δ 4.0-4.5 ppm.
-
A singlet for the methylene protons of the hydantoin ring (-CH₂-), typically in the range of δ 3.5-4.0 ppm.
-
A broad singlet for the N-H proton of the hydantoin ring, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals are:
-
A signal for the methyl carbon (-CH₃) of the ethyl group, typically in the range of δ 13-15 ppm.
-
A signal for the methylene carbon (-CH₂-) of the ethyl group, typically in the range of δ 61-63 ppm.
-
A signal for the methylene carbon of the acetate group (-CH₂-CO), typically in the range of δ 45-50 ppm.
-
A signal for the methylene carbon of the hydantoin ring (-CH₂-), typically in the range of δ 40-45 ppm.
-
Signals for the two carbonyl carbons (C=O) of the hydantoin ring and the ester carbonyl, typically in the range of δ 155-175 ppm.
-
2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
-
C=O stretch: Strong absorption bands for the two amide carbonyls and the ester carbonyl in the region of 1650-1750 cm⁻¹.
-
C-N stretch: Bands in the region of 1000-1350 cm⁻¹.
-
C-O stretch: Bands for the ester group in the region of 1000-1300 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 186 or 187, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Diagrams
Caption: Synthesis workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Caption: Characterization workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Conclusion
This technical guide has outlined a robust framework for the synthesis and characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. By understanding the nuances of the N-alkylation of the hydantoin ring and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The methodologies and insights provided herein are intended to empower scientists in their pursuit of novel therapeutics and advanced materials.
References
-
Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098. [Link]
-
PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?[Link]
-
Kaur, N., & Kishore, D. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. ChemistrySelect, 6(16), 3845-3871. [Link]
-
de Fátima, Â., Modolo, L. V., & de Resende, J. M. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(7), 2571–2581. [Link]
-
MDPI. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a heterocyclic compound of significant interest in the pharmaceutical industry. While not a therapeutic agent itself, its primary relevance stems from its classification as "Daprodustat Impurity 18," a process-related impurity in the manufacturing of the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, Daprodustat.[1] This guide delves into the known chemical and physical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, outlines a proposed synthetic pathway based on established chemical principles, and discusses its critical role in the quality control and regulatory compliance of Daprodustat. Safety and handling protocols are also provided to ensure its proper management in a laboratory setting.
Introduction and Identification
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, also known as N-Carbethoxymethylhydantoin, belongs to the hydantoin class of compounds.[2] Hydantoins are five-membered heterocyclic rings containing a ureide moiety. While many hydantoin derivatives exhibit a broad spectrum of biological activities, the significance of this particular molecule lies in its emergence as a process impurity in the synthesis of Daprodustat, a drug used to treat anemia associated with chronic kidney disease.[1][3] As such, its synthesis, characterization, and quantification are of paramount importance for pharmaceutical scientists and regulatory bodies to ensure the purity, safety, and efficacy of the final drug product.[4]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate[1] |
| Synonyms | N-Carbethoxymethylhydantoin, Daprodustat Impurity 18[1] |
| CAS Number | 117043-46-6[1] |
| Molecular Formula | C₇H₁₀N₂O₄[1] |
| Molecular Weight | 186.17 g/mol [1] |
| Canonical SMILES | CCOC(=O)CN1C(=O)CNC1=O[1] |
| InChIKey | GNXORIGNFLSKCZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimental data on the physicochemical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate are not widely available in published literature. However, computational predictions and data from structurally related compounds can provide valuable estimates.
Table of Physicochemical Properties:
| Property | Value (Predicted/Computed) | Source |
| XLogP3 | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 75.7 Ų | PubChem[1] |
| Melting Point | Estimated to be in the range of 100-150 °C, typical for similar hydantoin derivatives. | N/A |
| Boiling Point | Likely to decompose upon heating at atmospheric pressure. | N/A |
| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected. | N/A |
Synthesis and Reactivity
A specific, documented synthesis for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is not readily found in peer-reviewed journals. However, a plausible and chemically sound synthetic route can be proposed based on the known reactivity of hydantoins. The most straightforward approach involves the N-alkylation of the hydantoin ring with an appropriate ethyl haloacetate. The N1-position of the hydantoin ring is more nucleophilic than the N3-position, which is flanked by two carbonyl groups, making selective alkylation at N1 feasible.
A similar reaction has been successfully employed for the synthesis of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate, where 5,5-diphenylhydantoin was reacted with ethyl bromoacetate in the presence of a base.[5]
Proposed Synthetic Protocol
This protocol describes a proposed method for the synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Materials:
-
Hydantoin
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of hydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Role as a Pharmaceutical Impurity in Daprodustat
The primary context for the study of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is its identification as a process-related impurity in the manufacture of Daprodustat.[1] Daprodustat is an oral medication for anemia associated with chronic kidney disease.[3] The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug, making their identification, characterization, and control a critical aspect of drug development and manufacturing.[4]
The formation of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as an impurity likely arises from a side reaction or from a starting material or intermediate used in the synthesis of Daprodustat. A comprehensive impurity profile of Daprodustat would include the characterization of this and other related substances.[6] Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs).
Relationship to Daprodustat
Caption: Relationship of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate to Daprodustat synthesis and quality control.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.
¹H NMR Spectroscopy (Predicted)
-
Ethyl Group (CH₂CH₃): A quartet integrating to 2H is expected for the methylene (-CH₂-) protons, likely in the range of 4.1-4.3 ppm, due to deshielding by the adjacent oxygen atom. A triplet integrating to 3H is expected for the methyl (-CH₃) protons, likely in the range of 1.2-1.4 ppm.
-
Methylene Group (-CH₂-N): A singlet integrating to 2H is expected for the methylene protons attached to the nitrogen of the hydantoin ring, likely in the range of 3.8-4.2 ppm.
-
Hydantoin Ring (-CH₂-NH-): A singlet integrating to 2H is expected for the methylene protons within the hydantoin ring, likely around 3.5-3.9 ppm. The NH proton would likely appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons (C=O): Two distinct signals are expected for the two carbonyl carbons in the hydantoin ring, likely in the range of 155-175 ppm.[6] The ester carbonyl carbon is also expected in this region, typically around 170 ppm.[7]
-
Ethyl Group (CH₂CH₃): The methylene carbon (-CH₂-) is expected around 60-65 ppm, and the methyl carbon (-CH₃) is expected around 14-16 ppm.[7]
-
Methylene Carbons (-CH₂-N and -CH₂- in ring): The methylene carbon attached to the nitrogen is expected in the range of 40-50 ppm, and the methylene carbon within the hydantoin ring is expected in a similar range.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The two imide carbonyls of the hydantoin ring are likely to appear in the region of 1700-1780 cm⁻¹. The ester carbonyl stretch is expected around 1735-1750 cm⁻¹.[8][9]
-
N-H Stretching: A moderate absorption band for the N-H stretch in the hydantoin ring is expected in the range of 3200-3300 cm⁻¹.
-
C-O Stretching: A strong absorption for the C-O stretch of the ester group is expected in the range of 1150-1250 cm⁻¹.[10]
-
C-H Stretching: Absorptions for C-H stretching of the methylene and methyl groups are expected in the range of 2850-3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 186.
-
Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give an acylium ion, and the loss of ethylene via a McLafferty rearrangement if applicable.[11][12] Fragmentation of the hydantoin ring is also possible.
Safety and Handling
Based on the available GHS information, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate should be handled with care in a laboratory setting.[1]
-
Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a compound of specialized interest, primarily driven by its role as a process-related impurity in the synthesis of Daprodustat. While detailed experimental data on its physicochemical properties are scarce, its chemical identity and significance in pharmaceutical quality control are well-established. This guide has provided a comprehensive overview based on available data, computational predictions, and established chemical principles to serve as a valuable resource for researchers and professionals in the field of drug development and analysis. The proposed synthetic protocol offers a practical starting point for its laboratory-scale preparation for use as an analytical standard. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use.
References
- Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.
- Marinov, M., Frenkeva, M., Naydenova, E., & Stoyanov, N. (2022). Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
-
PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Daprodustat-impurities. Retrieved from [Link]
-
Request PDF. (2025, August 22). HPLC and LCMS/MS based chromatographic screening method impurities of Daprodustat with degradation kinetics, characterization and in silico toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical parameters of synthesized hydantoins. Retrieved from [Link]
-
PubMed. (2022). Chemistry, Analysis, and Biological Aspects of Daprodustat, A New Hypoxia Inducible Factor Prolyl Hydroxylase Inhibitor: A Comprehensive Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025, October 17). A Novel Synthetic Process of Daprodustat. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]
-
PubMed. (n.d.). Daprodustat. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
-
MDPI. (2022). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydantoin and Its Derivatives. Retrieved from [Link]
-
University of Sheffield. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
YouTube. (2021, November 8). Impurities in Drug Substances/Products: Global Guidances & USP Perspective. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Veeprho. (n.d.). Daprodustat Impurities and Related Compound. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
PubMed. (2022). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]
-
MDPI. (2026, January 25). Development and Systematic Evaluation of a Low-Irritation PFD-AIS Formulation for Pulmonary-Targeted Therapy. Retrieved from [Link]
-
SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
DOI. (n.d.). Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia. Retrieved from [Link]
-
SynZeal. (n.d.). Daprodustat Impurities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Retrieved from [Link]
-
ResearchGate. (2017, September 19). Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties and pharmacokinetic data of the studied compounds. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. Chemistry, Analysis, and Biological Aspects of Daprodustat, A New Hypoxia Inducible Factor Prolyl Hydroxylase Inhibitor: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. youtube.com [youtube.com]
- 5. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C nuclear magnetic resonance studies on the conformation of substituted hydantoins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tutorchase.com [tutorchase.com]
An In-depth Technical Guide to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (CAS 117043-46-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a molecule situated at the intersection of fundamental organic synthesis and pharmaceutical development, presents a compelling case for a detailed technical examination. While not a household name in the chemical lexicon, its structural motif, the hydantoin ring, is a cornerstone in medicinal chemistry, and its identity as a known impurity in the synthesis of the drug Daprodustat underscores its practical relevance. This guide, designed for the discerning researcher, aims to provide a comprehensive understanding of this compound, from its synthesis and chemical behavior to its potential applications and its significance in the context of pharmaceutical quality control. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for those working with or encountering this versatile chemical entity.
Molecular Overview and Physicochemical Properties
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a heterocyclic compound featuring a central imidazolidine-2,5-dione (hydantoin) ring N-substituted with an ethyl acetate group. This seemingly simple structure belies a rich chemical functionality that dictates its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 117043-46-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O₄ | [1] |
| Molecular Weight | 186.17 g/mol | [1] |
| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | [1] |
| Synonyms | 1-Imidazolidineacetic acid, 2,5-dioxo-, ethyl ester; Daprodustat Impurity 18 | [1] |
| Appearance | Powder (predicted) | [2] |
| Topological Polar Surface Area | 75.7 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
The presence of both hydrogen bond donors (the N-H group on the hydantoin ring) and multiple acceptors (the carbonyl and ester oxygens) suggests that this molecule can participate in a variety of intermolecular interactions, influencing its solubility and crystal packing.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis can be conceptualized as a nucleophilic substitution reaction where the hydantoin anion acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate.
dot
Caption: Proposed synthetic workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Detailed Experimental Protocol (Adapted from a similar synthesis[3])
Materials:
-
Hydantoin
-
Ethyl bromoacetate (or ethyl chloroacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add hydantoin (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve or suspend the hydantoin. Add anhydrous potassium carbonate (1.5-2.0 eq). If using, add a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the more acidic N-H proton of the hydantoin ring without causing significant side reactions. Stronger bases like sodium hydride (NaH) could also be employed, particularly if the reaction is sluggish.
-
Solvent Selection: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free.
-
Phase-Transfer Catalyst: In cases where the solubility of the hydantoin salt is low, a phase-transfer catalyst like TBAB can facilitate the transfer of the hydantoin anion from the solid phase or a separate liquid phase to the organic phase where the reaction with the ethyl haloacetate occurs.
-
N-1 vs. N-3 Alkylation: The hydantoin ring has two N-H protons. The proton at the N-3 position is generally more acidic and therefore more readily deprotonated and alkylated under basic conditions. However, the N-1 position can also be alkylated, and the selectivity can be influenced by the reaction conditions, including the base, solvent, and temperature. For the synthesis of the N-1 substituted product, specific conditions favoring this regioselectivity would need to be optimized, potentially involving kinetic versus thermodynamic control.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is primarily dictated by the interplay of the hydantoin ring and the ethyl acetate substituent.
Nucleophilic Attack on the Hydantoin Ring
The carbonyl groups of the hydantoin ring are susceptible to nucleophilic attack. Under strong basic conditions, this can lead to the hydrolysis of the ring, ultimately yielding N-(carboxymethyl)glycine.
dot
Caption: Simplified hydrolysis pathway of the hydantoin ring.
Reactions at the Methylene Group of the Acetate Moiety
The methylene group alpha to the ester carbonyl is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, providing a route to more complex derivatives.
Hydrolysis of the Ester Group
The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, (2,5-dioxoimidazolidin-1-yl)acetic acid. This transformation can be useful for further derivatization, such as amide bond formation.
Applications in Research and Drug Development
While specific biological activities for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate have not been extensively reported, its structural components suggest several potential areas of application.
As a Building Block in Medicinal Chemistry
The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs with a wide range of biological activities, including anticonvulsant (e.g., Phenytoin), antiarrhythmic, and anticancer properties. Ethyl (2,5-dioxoimidazolidin-1-yl)acetate serves as a versatile starting material for the synthesis of novel hydantoin derivatives. The ethyl acetate handle allows for the introduction of various functional groups through ester hydrolysis followed by amide coupling, or through reactions at the alpha-carbon.
Role as "Daprodustat Impurity 18"
Daprodustat is a drug used for the treatment of anemia associated with chronic kidney disease. The identification of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as an impurity in the synthesis of Daprodustat highlights its importance in the context of pharmaceutical manufacturing and quality control. Understanding the formation pathways of this impurity is crucial for developing robust manufacturing processes that minimize its presence in the final active pharmaceutical ingredient (API). Its presence as a reference standard is essential for analytical method development and validation to ensure the purity and safety of Daprodustat.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers and scientists handling this compound should consult the full Safety Data Sheet (SDS) from their supplier and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area.
Conclusion and Future Perspectives
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, while primarily known as a pharmaceutical impurity, holds significant potential as a versatile building block for the synthesis of novel hydantoin derivatives. Its straightforward, albeit not formally published, synthesis and the rich reactivity of its constituent functional groups make it an attractive starting material for medicinal chemistry programs targeting a wide array of diseases. Further exploration of its reactivity and the development of stereoselective transformations will undoubtedly unlock new avenues for its application in the synthesis of complex and biologically active molecules. The continued importance of Daprodustat will also ensure that the analytical chemistry and process control related to this compound remain an active area of interest.
References
-
Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098. [Link]
-
PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Daprodustat-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Daprodustat Impurities. Retrieved from [Link]
Sources
"Ethyl (2,5-dioxoimidazolidin-1-yl)acetate" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability characteristics of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on chemical principles with actionable, field-proven experimental protocols. Given the limited publicly available experimental data for this specific molecule, this guide establishes a predictive framework and outlines the necessary methodologies for empirical validation, ensuring a self-validating and trustworthy approach to its handling and formulation.
Introduction and Physicochemical Profile
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a heterocyclic organic compound featuring a hydantoin core. The hydantoin ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous synthetic drugs.[1] Understanding the fundamental properties of solubility and stability is therefore a critical first step in the evaluation of any new derivative for potential development.
The molecule's structure, comprising a polar hydantoin ring and an ethyl acetate side chain, dictates its behavior in various environments.
Caption: Chemical structure of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
A summary of its key computed physicochemical properties from the PubChem database provides a foundational understanding of the molecule.[2]
| Property | Value | Interpretation & Implication |
| Molecular Weight | 186.17 g/mol | Low molecular weight, favorable for solubility. |
| XLogP3 | -0.4 | Negative value indicates hydrophilicity; predicts higher solubility in polar solvents. |
| Hydrogen Bond Donor Count | 1 | The N-H group on the hydantoin ring can donate a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 4 | Four sites (two carbonyl oxygens, two ester oxygens) can accept hydrogen bonds. |
| Topological Polar Surface Area | 75.7 Ų | Indicates good potential for membrane permeability and contributes to polarity. |
Solubility Profile: Predictions and Experimental Verification
Theoretical Assessment: The chemical structure strongly suggests a preference for polar solvents. The negative XLogP3 value and substantial polar surface area predict good solubility in water and polar organic solvents, while poor solubility is expected in non-polar lipophilic solvents.
Aqueous Solubility: The solubility in aqueous media is predicted to be pH-dependent. The N-H proton on the hydantoin ring is weakly acidic. At pH values above the compound's pKa, the hydantoin ring will deprotonate to form an anionic salt, which is significantly more water-soluble. For unsubstituted hydantoin derivatives, the pKa is typically in the range of 9-10. Therefore, a marked increase in aqueous solubility is anticipated as the pH approaches and exceeds this range. Conversely, in acidic to neutral pH (pH 1-8), the solubility of the un-ionized form is expected to be relatively constant.[3]
Organic Solvent Solubility: Based on the principle of "like dissolves like," the following solubility profile is predicted:
-
High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
-
Moderate Solubility: Ethanol, Methanol, Acetone
-
Low to Insoluble: Dichloromethane, Chloroform, Toluene, Hexane
Table 2: Predicted Solubility of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate Note: These are predictive values. Experimental verification is mandatory.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.0) | Moderate | Polar nature, but limited by crystal lattice energy. |
| Water (pH 10.0) | High | Formation of a more soluble anionic salt. |
| Ethanol | Moderate to High | Polar protic solvent, capable of H-bonding. |
| DMSO | High | Highly polar aprotic solvent, effective at solvating polar molecules. |
| Acetone | Moderate | Polar aprotic solvent. |
| Hexane | Insoluble | Non-polar solvent, unable to disrupt the polar interactions of the solute. |
Protocol for Experimental Solubility Determination
This protocol describes a standard equilibrium shake-flask method, a robust and widely accepted technique for determining thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vials and allow them to stand at the same temperature to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that solvent at that temperature.
Stability Profile: Degradation Pathways and Forced Degradation
Theoretical Assessment: The molecule possesses two primary sites susceptible to chemical degradation: the ester side chain and the amide bonds within the hydantoin ring. Hydrolysis is the most anticipated degradation pathway.
Predicted Degradation Pathways:
-
Ester Hydrolysis: Under both acidic and basic conditions, the ethyl acetate group is susceptible to hydrolysis, yielding (2,5-dioxoimidazolidin-1-yl)acetic acid and ethanol. This is often the most facile degradation route for ester-containing molecules.
-
Hydantoin Ring Opening: The amide bonds of the hydantoin ring can undergo hydrolysis, particularly under strong acidic or basic conditions.[4][5] This is a more strenuous reaction than ester hydrolysis. Cleavage of the C2-N3 bond would lead to the formation of a hydantoic acid derivative. Complete hydrolysis under harsh conditions (e.g., strong acid and heat) can ultimately lead to the formation of glycine and ammonia.[4]
Caption: Predicted Primary Hydrolytic Degradation Pathways.
Forced Degradation Studies (Stress Testing): To empirically determine the stability of a compound and identify its degradation products, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are harsher than accelerated storage conditions.
Protocol for Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C).
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Typically kept at room temperature due to the high reactivity.
-
Oxidative: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6%). Keep at room temperature.
-
Thermal: Store aliquots of the stock solution and the solid compound in an oven at a high temperature (e.g., 80 °C).
-
Photolytic: Expose the stock solution and solid compound to controlled light conditions as specified by ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Quenching: For acid and base-stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to stop the degradation reaction.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the emergence of new peaks.
-
Identification: For samples showing significant degradation, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the degradation products, which is essential for structural elucidation and confirming the proposed degradation pathways.
Recommended Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for the analysis of both solubility and stability samples.
Starting HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (likely around 210-230 nm due to the carbonyl groups). A PDA detector is highly recommended.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
This method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification.
Conclusion
References
- Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to Amino Acids and Other Commercially Valuable Compounds.
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from study.com.[1]
-
Wikipedia. (n.d.). Hydantoin. Retrieved from en.wikipedia.org.[4]
-
ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.[6]
-
Okada, J., et al. (1980). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 28(7), 2027-2034.[3]
-
ResearchGate. (2018). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.[7]
-
ResearchGate. (2009). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.[8]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoic acid.[5]
-
ResearchGate. (2015). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution.[9]
-
ACS Publications. (2022). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.[10]
-
BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.[11]
-
ResearchGate. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.[12]
-
MDPI. (2024). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.[13]
-
Receptor Chem. (n.d.). Product listings.[14]
-
PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. Retrieved from pubchem.ncbi.nlm.nih.gov.[2]
-
Echemi. (n.d.). ETHYL (2,5-DIOXOIMIDAZOLIDIN-1-YL)ACETATE. Retrieved from echemi.com.[15]
Sources
- 1. study.com [study.com]
- 2. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]
- 15. echemi.com [echemi.com]
"Ethyl (2,5-dioxoimidazolidin-1-yl)acetate" mechanism of action
An In-Depth Technical Guide to the Proposed Mechanisms of Action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Abstract
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a molecule belonging to the hydantoin class of heterocyclic compounds. While the specific mechanism of action for this particular derivative has not been extensively elucidated in publicly available literature, its core hydantoin (imidazolidine-2,4-dione) scaffold is a well-established pharmacophore present in numerous clinically significant drugs.[1] This guide provides an in-depth exploration of the proposed mechanisms of action for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, drawing parallels from the known biological activities of structurally related hydantoin derivatives. We will delve into two primary hypothesized pathways: anticonvulsant activity through modulation of voltage-gated sodium channels and antimicrobial effects via multiple potential targets. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the pharmacological profile of this and similar compounds.
Introduction to the Hydantoin Scaffold
The hydantoin ring is a privileged structure in medicinal chemistry, renowned for its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1] Clinically approved drugs containing the hydantoin moiety include the anticonvulsant phenytoin, the antimicrobial agent nitrofurantoin, and the androgen receptor antagonist enzalutamide.[1] The biological effects of hydantoin derivatives are highly dependent on the nature and position of substituents on the core ring structure.[2] Ethyl (2,5-dioxoimidazolidin-1-yl)acetate features an ethyl acetate group at the N-1 position, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties.
Proposed Mechanism of Action I: Anticonvulsant Activity
A prominent and well-characterized therapeutic application of hydantoin derivatives is in the management of epilepsy.[3][4] The archetypal hydantoin anticonvulsant, phenytoin, exerts its effects primarily through the modulation of neuronal voltage-gated sodium channels.[5]
Molecular Target: Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[6] During a seizure, neurons exhibit excessive, high-frequency firing. Hydantoin anticonvulsants like phenytoin stabilize the neuronal membrane by binding to the inactivated state of the sodium channel.[3][5] This action is both voltage- and use-dependent, meaning the drug has a higher affinity for channels on neurons that are rapidly firing, a characteristic of epileptic seizures.[3] By prolonging the inactivated state of the sodium channel, these drugs prevent the return of the channel to its active state, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity.[5][7]
It is hypothesized that Ethyl (2,5-dioxoimidazolidin-1-yl)acetate may share this mechanism of action. The ethyl acetate substituent at the N-1 position could influence the compound's lipophilicity, cell permeability, and interaction with the sodium channel binding site, thereby modulating its potency and efficacy as an anticonvulsant.
Experimental Validation: Anticonvulsant Screening
To investigate the potential anticonvulsant properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a combination of in vivo and in vitro assays is recommended.
The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures, a seizure type often responsive to sodium channel blockers.[8]
Protocol:
-
Animal Model: Adult male mice or rats.
-
Compound Administration: Administer Ethyl (2,5-dioxoimidazolidin-1-yl)acetate or vehicle control intraperitoneally at various doses.
-
Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) via corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.
This technique allows for the direct assessment of the compound's effect on voltage-gated sodium channels in cultured neurons or cell lines expressing these channels.
Protocol:
-
Cell Culture: Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells expressing Nav1.2).
-
Electrophysiological Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses.
-
Compound Application: Perfuse the cells with a solution containing Ethyl (2,5-dioxoimidazolidin-1-yl)acetate at various concentrations.
-
Data Analysis: Measure the reduction in sodium current amplitude in the presence of the compound. For use-dependent block, analyze the progressive decrease in current amplitude during the pulse train.
Visualizing the Anticonvulsant Mechanism
Caption: Proposed anticonvulsant mechanism of action.
Proposed Mechanism of Action II: Antimicrobial Activity
The hydantoin scaffold is also present in antimicrobial agents, with nitrofurantoin being a notable example. The antimicrobial mechanism of hydantoins is considered complex and potentially multifaceted, which may contribute to a lower incidence of bacterial resistance.[9]
Potential Molecular Targets in Microbes
Several mechanisms have been proposed for the antimicrobial action of hydantoin derivatives:
-
Damage to Bacterial DNA: Some hydantoins can be reduced by bacterial flavoproteins to generate reactive intermediates that damage bacterial DNA and other macromolecules.[9]
-
Inhibition of Protein Synthesis: These compounds may bind to bacterial ribosomes, thereby inhibiting the synthesis of essential bacterial enzymes and proteins.[9][10]
-
Disruption of Cell Membrane Integrity: More recent studies suggest that certain hydantoin derivatives can act on bacterial membranes, leading to permeabilization, leakage of cellular contents, and cell death.[10][11]
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate could potentially exert its antimicrobial effects through one or a combination of these mechanisms.
Experimental Validation: Antimicrobial Screening
A systematic approach is required to determine the antimicrobial potential and elucidate the mechanism of action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[12]
Protocol:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Compound Preparation: Prepare a serial two-fold dilution of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The SYTOX Green uptake assay can be used to assess damage to the bacterial cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes but fluoresces upon binding to nucleic acids in cells with compromised membranes.
Protocol:
-
Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer.
-
Compound Treatment: Add Ethyl (2,5-dioxoimidazolidin-1-yl)acetate at its MIC and multiples of the MIC to the bacterial suspension. Include a positive control (e.g., a membrane-disrupting peptide) and a negative control (vehicle).
-
Dye Addition: Add SYTOX Green dye to all samples.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: A significant increase in fluorescence in the presence of the compound indicates membrane permeabilization.
Visualizing the Antimicrobial Workflow
Caption: Experimental workflow for antimicrobial evaluation.
Quantitative Data Summary
The following table presents hypothetical data from the proposed experimental assays to illustrate expected outcomes.
| Assay | Test Organism/System | Parameter | Hypothetical Result for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | Positive Control Result |
| Anticonvulsant | ||||
| Maximal Electroshock (MES) | Mouse | ED50 | 50 mg/kg | Phenytoin: 10 mg/kg |
| Patch-Clamp Electrophysiology | HEK293 cells (Nav1.2) | IC50 | 15 µM | Phenytoin: 5 µM |
| Antimicrobial | ||||
| Broth Microdilution | S. aureus | MIC | 16 µg/mL | Vancomycin: 1 µg/mL |
| Broth Microdilution | E. coli | MIC | 32 µg/mL | Ciprofloxacin: 0.015 µg/mL |
| Membrane Permeability | S. aureus | Fluorescence Fold Increase | 8-fold increase over baseline | Polymyxin B: 10-fold increase |
Conclusion
While the definitive mechanism of action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate remains to be experimentally determined, its structural classification as a hydantoin derivative provides a strong foundation for hypothesizing its potential biological activities. The most probable mechanisms include anticonvulsant effects through the modulation of voltage-gated sodium channels and antimicrobial action via interference with essential bacterial processes. The experimental protocols and frameworks outlined in this guide offer a comprehensive approach to systematically investigate these proposed mechanisms, thereby enabling a thorough characterization of the pharmacological profile of this compound for potential therapeutic development.
References
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]]
-
Park, S. B., & Shin, D. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. [Link]1]
-
Pattan, S. R., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.[3]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 172-177.[4][13]
-
Sills, G. J. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Retrieved from [Link]6]
-
RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?. Retrieved from [Link]5]
-
Wang, Y., et al. (2021). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. European Journal of Medicinal Chemistry, 223, 113653.[11]
-
Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19324.[12]
-
Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from [Link]7]
- Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40.
-
Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303.[14][15]
-
Amari, G., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(13), 4024.[2]
-
Liu, K., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases, 3(12), 929-936.[9]
-
Patel, K. R., & Borisa, A. P. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan, 19(2), 89-93.[10][16]
-
Hosseini, S. M., et al. (2015). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian Journal of Pharmaceutical Research, 14(4), 1257-1266.[8]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. drugs.com [drugs.com]
- 8. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. scialert.net [scialert.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
The Hydantoin Scaffold: A Privileged Structure in Modern Drug Discovery
A Senior Application Scientist's Guide to the Biological Activity of Hydantoin Derivatives
For researchers, scientists, and drug development professionals, the search for novel therapeutic agents is a continuous endeavor. Within the vast landscape of heterocyclic compounds, the hydantoin nucleus stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated a remarkable capacity to interact with a diverse array of biological targets. This guide provides an in-depth technical exploration of the multifaceted biological activities of hydantoin derivatives, moving beyond a simple recitation of facts to offer field-proven insights into the causal relationships between chemical structure, biological function, and the experimental methodologies used to elucidate them.
The Enduring Legacy of Hydantoins in Neuroscience: Anticonvulsant Activity
The story of hydantoins in medicine is inextricably linked to the treatment of epilepsy. Phenytoin, a cornerstone antiepileptic drug, exemplifies the therapeutic potential of this chemical class.[1][2][3][4][5][6] Understanding the mechanism of action of phenytoin and its analogs provides a foundational understanding of how to probe the anticonvulsant potential of novel hydantoin derivatives.
Mechanism of Action: Stabilizing Neuronal Excitability
The primary anticonvulsant effect of hydantoin derivatives like phenytoin is mediated through the blockade of voltage-gated sodium channels in neurons.[3][7] This action is both use- and frequency-dependent, meaning the blocking effect is more pronounced on neurons that are firing rapidly, a hallmark of seizure activity.[3] By binding to the inactive state of the sodium channel, phenytoin slows the rate of recovery, thereby reducing the neuron's ability to sustain high-frequency firing.[7][8] This selective inhibition of aberrant neuronal activity, while preserving normal, lower-frequency transmission, is a key attribute of its clinical efficacy and relatively low sedative profile compared to earlier anticonvulsants like phenobarbital.[3]
Beyond the primary sodium channel blockade, evidence suggests that phenytoin also modulates other aspects of neuronal function, including enhancing the binding of calcium to phospholipids in the neuronal membrane, which contributes to overall membrane stabilization.[3]
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The structural features of the hydantoin ring are critical for its anticonvulsant properties. The substitution pattern at the C-5 position is particularly important. A phenyl or other aromatic group at this position is essential for activity against generalized tonic-clonic seizures.[3][9] The presence of two phenyl groups at C-5, as seen in phenytoin, confers potent activity with minimal sedation.[3] In contrast, alkyl substituents at the C-5 position tend to introduce sedative properties.[3][9]
The following Graphviz diagram illustrates the key structural features of the hydantoin scaffold and the critical C-5 position for anticonvulsant activity.
Caption: Structure-Activity Relationship of Hydantoins for Anticonvulsant Activity.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
A cornerstone in the preclinical evaluation of anticonvulsant drugs is the Maximal Electroshock Seizure (MES) test. This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.
Objective: To assess the ability of a hydantoin derivative to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Methodology:
-
Animal Preparation: Adult male mice or rats are used. Animals are acclimatized to the laboratory environment for at least one week prior to testing.
-
Compound Administration: The test hydantoin derivative is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the test compound. A positive control group (e.g., phenytoin) is also included.
-
Time to Peak Effect: The time of testing post-drug administration should correspond to the presumed time of peak effect of the compound, which may need to be determined in preliminary pharmacokinetic studies.
-
Electroshock Induction: At the designated time, a corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Self-Validation: The inclusion of a vehicle control group ensures that the observed effects are not due to the vehicle itself. The positive control group (phenytoin) validates the sensitivity of the assay. A clear dose-response relationship should be observed for the test compound.
Expanding the Therapeutic Reach: Antimicrobial and Anticancer Activities
While the anticonvulsant properties of hydantoins are well-established, contemporary research has unveiled their significant potential as antimicrobial and anticancer agents.[4][10] This versatility stems from the ability of the hydantoin scaffold to be functionalized at multiple positions, allowing for the generation of derivatives with diverse pharmacophores.
Antimicrobial Hydantoins: A Renewed Weapon Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge. Hydantoin derivatives have emerged as a promising class of antimicrobial agents, with some acting as alternatives to conventional antibiotics.[10] Nitrofurantoin, a hydantoin derivative, has long been used to treat urinary tract infections.[2][11][12] More recent research has focused on developing novel hydantoin-based compounds with broad-spectrum activity.[13]
Mechanisms of Antimicrobial Action:
The antimicrobial mechanisms of hydantoin derivatives are often multifaceted, which may contribute to their low rates of resistance development.[12] These mechanisms can include:
-
Disruption of Bacterial Membranes: Some hydantoin derivatives are designed to mimic natural host-defense peptides, leading to the permeabilization and disruption of bacterial cell membranes.[12][13]
-
Inhibition of Ergosterol Synthesis: In fungi, certain hydantoins can interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to cell lysis.[10]
-
Damage to Bacterial DNA: Some derivatives can induce damage to bacterial DNA.[12]
-
Inhibition of Bacterial Enzymes: Hydantoins can bind to and inhibit the function of essential bacterial enzymes.[12]
The following diagram illustrates the general workflow for evaluating the antimicrobial activity of novel hydantoin derivatives.
Caption: Experimental Workflow for Antimicrobial Evaluation of Hydantoins.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a hydantoin derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Compound Dilution: The hydantoin derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included. A known antibiotic can be used as a positive control for the assay.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Hydantoins: Targeting Cell Proliferation and Survival
The hydantoin scaffold is also a key feature in several anticancer drugs, including nilutamide, enzalutamide, and apalutamide.[14] These drugs primarily function as androgen receptor antagonists in the treatment of prostate cancer. Beyond this, a wide range of hydantoin derivatives have demonstrated promising anticancer activities through various mechanisms.[10][14]
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Many anticancer hydantoins exert their effects by triggering programmed cell death, or apoptosis, in cancer cells.[10]
-
Inhibition of Cell Proliferation: These compounds can halt the uncontrolled division of cancer cells.[10]
-
Interference with Signaling Pathways: Hydantoin derivatives can modulate various cellular signaling pathways that are dysregulated in cancer.[10]
-
Enzyme Inhibition: Some derivatives target specific enzymes that are crucial for cancer cell survival and growth, such as thymidine phosphorylase.[15]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a hydantoin derivative on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, PC3) are cultured in appropriate media and conditions.[11][15]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The hydantoin derivative is added to the wells at various concentrations. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
The Broader Spectrum: Antiviral and Other Activities
The biological activities of hydantoin derivatives extend beyond the realms of neuroscience, microbiology, and oncology. Research has demonstrated their potential as antiviral agents, with activity reported against viruses such as influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[10] The mechanisms of antiviral action often involve the inhibition of viral replication or the disruption of viral protein function.[10]
Furthermore, hydantoin derivatives have been investigated for a wide range of other pharmacological properties, including anti-inflammatory, antiarrhythmic, and muscle relaxant effects.[1][2][4][11] This remarkable chemical tractability and biological versatility underscore the continued importance of the hydantoin scaffold in the development of new therapeutic agents.
Concluding Remarks and Future Directions
The hydantoin core represents a truly privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. From the well-established anticonvulsants to the promising new frontiers of antimicrobial and anticancer therapies, the adaptability of this five-membered heterocyclic ring continues to inspire the design and synthesis of novel therapeutic agents. As our understanding of disease biology deepens, the rational design of new hydantoin derivatives, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of the next generation of innovative medicines.
References
-
The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2025). ResearchGate. [Link]
-
Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). National Institutes of Health. [Link]
-
Abida., TauquirAlam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). National Institutes of Health. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (n.d.). PubMed. [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). MDPI. [Link]
-
Hydantoin. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Antimicrobial Activity of Various Hydantoin Derivatives. (n.d.). ResearchGate. [Link]
-
Tucker, L., & Sandhu, G. (2023). Phenytoin. In StatPearls. StatPearls Publishing. [Link]
-
Trišović, N., Valentić, N., & Ušćumlić, G. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal, 5, 62. [Link]
-
Novel hydantoin derivatives: Synthesis and biological activity evaluation. (n.d.). ResearchGate. [Link]
-
Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (n.d.). PubMed. [Link]
-
Phenytoin. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. [Link]
-
SAR of Hydantoins. (n.d.). Pharmacy 180. [Link]
-
What is the mechanism of action of Phenytoin? (2025). Dr.Oracle. [Link]
-
Yuou Tengand Peng Yu et al. (2014). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 424-427. [Link]
-
Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. (2025). ResearchGate. [Link]
-
What is the mechanism of Phenytoin? (2024). Patsnap Synapse. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phenytoin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate in Modern Synthetic Chemistry: A Technical Guide
Foreword: Unveiling the Significance of a Key Synthetic Intermediate
In the landscape of modern organic synthesis and drug development, the utility of a chemical entity is often defined by its versatility as a building block for more complex molecular architectures. Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a seemingly unassuming hydantoin derivative, has emerged as a synthetic intermediate of considerable importance. Its significance is particularly pronounced in the pharmaceutical industry, where it is recognized as a process-related impurity in the manufacture of Daprodustat, a novel therapeutic agent for anemia associated with chronic kidney disease.[1] This guide provides an in-depth technical overview of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, from its synthesis and structural characterization to its critical role in the context of pharmaceutical development. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Structural Characterization
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (CAS No. 117043-46-6) is a heterocyclic compound featuring a hydantoin ring N-substituted with an ethyl acetate moiety.[1] Its molecular structure presents a unique combination of a reactive ester group and a cyclic imide, rendering it a valuable precursor for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 186.17 g/mol | PubChem[1] |
| Appearance | White to off-white powder | Commercial Suppliers |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO | Inferred from structure |
| Melting Point | Not readily available | |
| LogP | -0.4 | PubChem[1] |
Spectroscopic Analysis
A thorough structural elucidation of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is paramount for its unequivocal identification and quality control. While a comprehensive, publicly available spectral database for this specific compound is limited, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the methylene protons of the acetate group attached to the nitrogen, and a singlet for the methylene protons within the hydantoin ring. A broad singlet corresponding to the N-H proton of the hydantoin ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and the hydantoin ring, the methylene carbons of the ethyl and acetate groups, and the methyl carbon of the ethyl group.
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the hydantoin ring and the ester functionality. N-H stretching and C-N stretching vibrations will also be present.
1.1.3. Mass Spectrometry (MS)
The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (186.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the acetate side chain.
Synthesis and Purification: A Methodical Approach
The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate can be efficiently achieved through the N-alkylation of hydantoin (imidazolidine-2,5-dione) with an appropriate ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution at an sp³-hybridized carbon.
Synthetic Workflow
Caption: Synthetic workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of hydantoin derivatives.[2]
Materials:
-
Hydantoin
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a stirred solution of hydantoin (1.0 eq) in anhydrous DMF or acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as a solid.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of the N-H proton of the hydantoin ring, facilitating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.
-
Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive.
-
Temperature Control: Moderate heating increases the reaction rate without promoting significant side reactions or decomposition of the product.
The Role as a Synthetic Intermediate: A Focus on Pharmaceutical Applications
The primary significance of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate in the current chemical landscape lies in its identity as "Daprodustat Impurity 18".[1] Daprodustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which is approved for the treatment of anemia in patients with chronic kidney disease.[3][4]
Implication in Daprodustat Synthesis
The presence of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as an impurity in Daprodustat suggests that it is either a starting material, a byproduct of a side reaction, or an intermediate in one of the synthetic routes to the final drug substance. While the proprietary details of large-scale pharmaceutical manufacturing are often not fully disclosed, the structural similarity between this intermediate and the core of Daprodustat is evident.
Sources
- 1. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: From Obscurity to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a heterocyclic compound that has transitioned from relative obscurity to a molecule of significant interest in modern pharmaceutical development. This document details its discovery, historical context, synthesis, and critical role as a starting material in the manufacture of the innovative drug, Daprodustat. Through a detailed exploration of its chemical properties, synthesis protocols, and analytical characterization, this guide serves as an essential resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction: The Emergence of a Key Building Block
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a derivative of the hydantoin heterocyclic system, has recently gained prominence due to its integral role in the synthesis of Daprodustat. Daprodustat is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by GlaxoSmithKline (GSK) for the treatment of anemia associated with chronic kidney disease.[1][2] The journey of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is intrinsically linked to the discovery and development of this novel therapeutic agent. Initially identified as "Daprodustat Impurity 18," its significance has evolved from a mere process-related impurity to a recognized starting material or key intermediate.[3]
This guide will illuminate the scientific narrative of this compound, providing a detailed account of its chemical identity, historical synthesis within the broader context of hydantoin chemistry, and its specific, modern application in the synthesis of Daprodustat.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is fundamental for its application in synthesis and for quality control in pharmaceutical manufacturing.
| Property | Value |
| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate |
| Synonyms | 1-Imidazolidineacetic acid, 2,5-dioxo-, ethyl ester; Daprodustat Impurity 18; Ethyl(2,5-dioxoimidazolidin-1-yl)acetate |
| CAS Number | 117043-46-6 |
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 186.17 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. |
Data sourced from PubChem CID 2512407.
A Historical Perspective: The Synthesis of Hydantoins
The story of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is rooted in the rich history of hydantoin chemistry. The hydantoin ring system was first isolated in 1861 by Adolf von Baeyer.[4] Early synthetic methods, such as the Urech hydantoin synthesis of 1873, involved the reaction of amino acids with potassium cyanate.[4]
A significant advancement came with the Bucherer-Bergs reaction , first patented by Bergs in 1929 and later published by Bucherer in 1934. This multicomponent reaction, which utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate, became a cornerstone for the synthesis of a wide variety of 5-substituted hydantoins.
These foundational methods laid the groundwork for the development of more tailored synthetic strategies, eventually leading to the specific synthesis of N-substituted hydantoins like Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
The Definitive Synthesis: A Consequence of Pharmaceutical Innovation
The first documented synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is intrinsically tied to the development of Daprodustat by GlaxoSmithKline. The key patent, WO2007/150011 , which discloses the synthesis of Daprodustat and related compounds, provides the foundational methodology for preparing this crucial intermediate.
Synthetic Pathway and Mechanism
The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a multi-step process that begins with readily available starting materials. The core of the synthesis involves the formation of the hydantoin ring, followed by N-alkylation with an ethyl acetate moiety.
Diagram 1: General Synthetic Pathway
A generalized schematic of the synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Detailed Experimental Protocol
The following is a representative experimental protocol derived from the principles outlined in the Daprodustat patents and general hydantoin synthesis literature.
Step 1: Synthesis of Hydantoin
-
To a solution of glycine ethyl ester hydrochloride in water, add a solution of potassium cyanate in water at a controlled temperature.
-
Stir the reaction mixture for several hours until the formation of the ureido intermediate is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) and heat to induce cyclization to the hydantoin.
-
Cool the reaction mixture and collect the precipitated hydantoin by filtration. Wash with cold water and dry under vacuum.
Step 2: N-Alkylation to form Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
-
Suspend the dried hydantoin in a suitable aprotic solvent (e.g., dimethylformamide).
-
Add a non-nucleophilic base (e.g., potassium carbonate) to the suspension.
-
To the resulting mixture, add ethyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as a crystalline solid.
The Crucial Role in Daprodustat Synthesis
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate serves as a key building block in the multi-step synthesis of Daprodustat, which has the chemical name N-((1,3-dicyclohexylhexahydro-2,4,6-trioxoyrimidin-5-yl)carbonyl)glycine.[4] The synthesis of Daprodustat involves the construction of a substituted pyrimidinetrione ring system, and Ethyl (2,5-dioxoimidazolidin-1-yl)acetate provides the necessary glycine-derived fragment.
The overall manufacturing process for Daprodustat is complex, and controlling the purity of intermediates like Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).[4]
Diagram 2: Role in Daprodustat Synthesis
The role of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as a key starting material in the synthesis of Daprodustat.
Analytical Characterization and Quality Control
The purity and identity of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate are confirmed using a suite of analytical techniques. These are essential for its validation as a pharmaceutical intermediate.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any process-related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the atoms within the molecule.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present, such as the carbonyl groups of the hydantoin ring and the ester.
A comprehensive analytical profile is crucial for regulatory submissions and to ensure the consistency of the Daprodustat manufacturing process.
Conclusion and Future Perspectives
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate has evolved from a relatively unknown chemical entity to a pivotal component in the synthesis of a novel therapeutic agent. Its history is a testament to the ongoing innovation in pharmaceutical development, where the need for complex drug molecules drives the synthesis and characterization of unique chemical building blocks. As the production of Daprodustat continues, the efficient and high-purity synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate will remain a critical aspect of its manufacturing. Further research may focus on optimizing its synthesis to improve yield, reduce costs, and minimize environmental impact, further solidifying its place in the landscape of modern medicinal chemistry.
References
- Ariazi JL, Duffy KJ, Adams DF, et al. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia. J Pharmacol Exp Ther. 2017;363(3):336-347.
- Bucherer HT, Bergs H.
-
Daprodustat. PubChem. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]
-
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. PubChem. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]
- GlaxoSmithKline. Crystalline forms of daprodustat (gsk1278863), a peroral hypoxia-inducible factor prolyl hydroxylase inhibitor (hif-phi)
- GlaxoSmithKline. Prolyl hydroxylase inhibitors. WO2007/150011. 2007.
-
Hydantoin. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link]
-
Pharmaffiliates. Daprodustat-impurities. Accessed January 27, 2026. [Link]
-
SynZeal. Daprodustat Impurities. Accessed January 27, 2026. [Link]
- Teva Pharmaceuticals International GmbH.
-
Veeprho. Daprodustat Impurities and Related Compound. Accessed January 27, 2026. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. EP4355734A1 - Novel manufacturing method of daprodustat and precursors thereof - Google Patents [patents.google.com]
- 4. US20210387952A1 - Solid state forms of daprodustat and process for preparation thereof - Google Patents [patents.google.com]
The Hydantoin Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered heterocyclic ring system, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and therapeutic relevance. First isolated in 1861 by Adolf von Baeyer, this unassuming molecule has given rise to a diverse array of clinically significant drugs, underscoring its status as a "privileged scaffold" in drug discovery.[1][2] Its unique structural features, including multiple points for substitution and a combination of hydrogen bond donors and acceptors, allow for the fine-tuning of physicochemical and pharmacological properties, enabling the development of targeted therapies for a wide spectrum of diseases.[1] This guide provides a comprehensive technical overview of the therapeutic applications of hydantoin scaffolds, delving into their mechanisms of action, structure-activity relationships, and synthetic strategies, with a focus on their roles as anticonvulsants, anticancer agents, and emerging neurotherapeutics.
The Architectural Advantage: Physicochemical Properties and Synthesis
The hydantoin ring, chemically known as imidazolidine-2,4-dione, possesses a unique combination of stability and reactivity that makes it an ideal starting point for drug design. Its structure allows for substitutions at the N1, N3, and C5 positions, providing a three-dimensional diversity that can be exploited to achieve specific interactions with biological targets.
Several synthetic routes have been established for the construction of the hydantoin core and its derivatives. The Bucherer-Bergs reaction , a classic multicomponent reaction, remains a widely used and efficient method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from ketones or aldehydes, a cyanide source, and ammonium carbonate.[3][4][5][6] More contemporary approaches, such as the Ugi four-component reaction , offer a streamlined pathway to highly substituted hydantoins, showcasing the adaptability of modern synthetic methodologies to this versatile scaffold.[7][8][9][10][11] The synthesis of thiohydantoins , where one or both carbonyl groups are replaced by thiocarbonyls, has also been extensively explored, often involving the reaction of α-amino acids with thiourea or isothiocyanates.[12][13][14][15][16][17][18]
Representative Synthetic Schemes
Below are generalized schemes for the Bucherer-Bergs and Ugi reactions for hydantoin synthesis.
Bucherer-Bergs Reaction Workflow
Caption: Generalized workflow of the Bucherer-Bergs reaction.
Ugi Reaction for Hydantoin Synthesis
Caption: Simplified workflow of the Ugi four-component reaction leading to hydantoins.
Therapeutic Frontiers of the Hydantoin Scaffold
The therapeutic landscape of hydantoin derivatives is vast and continues to expand. While their initial success was in the management of epilepsy, their potential in oncology, neurodegenerative diseases, and other areas is now being extensively explored.
Anticonvulsant Activity: A Legacy of Neurological Control
Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being the most prominent example.[1][19][20][21] These agents are particularly effective against partial and tonic-clonic seizures.[1][19][20][21]
Mechanism of Action: The primary mechanism of action of hydantoin anticonvulsants is the blockade of voltage-gated sodium channels in neurons.[3] By binding to the channel in its inactive state, they slow its recovery and reduce the ability of neurons to fire at high frequencies, thereby preventing the spread of seizure activity.[3]
Structure-Activity Relationship (SAR): For anticonvulsant activity, a key structural feature is the presence of a phenyl or other aromatic group at the C5 position of the hydantoin ring. Alkyl substituents at this position can introduce sedative properties.[22]
Table 1: Prominent Hydantoin-Based Anticonvulsant Drugs
| Drug Name | Year of Introduction | Key Structural Features | Clinical Use |
| Phenytoin | 1938 | 5,5-diphenyl substituted | Partial and tonic-clonic seizures |
| Mephenytoin | 1945 | N-methylated analog of phenytoin | Partial and tonic-clonic seizures |
| Ethotoin | 1957 | N-ethylated analog of phenytoin | Partial and tonic-clonic seizures |
| Fosphenytoin | 1996 | Water-soluble prodrug of phenytoin | Status epilepticus, short-term parenteral administration |
Anticancer Applications: Targeting Key Pathways in Malignancy
The hydantoin scaffold has emerged as a powerful tool in the development of targeted anticancer therapies.[2][19] Its derivatives have shown efficacy against a range of cancers, most notably prostate cancer.
Androgen Receptor Antagonism: A significant breakthrough in prostate cancer treatment has been the development of second-generation androgen receptor (AR) antagonists based on the hydantoin scaffold, such as enzalutamide.[22] Unlike first-generation antiandrogens, enzalutamide not only blocks the binding of androgens to the AR but also prevents AR nuclear translocation and its interaction with DNA.[22] This multi-faceted mechanism of action leads to a more potent inhibition of AR signaling. Clinical trials have demonstrated that enzalutamide significantly improves overall survival in patients with metastatic castration-resistant prostate cancer.[23][24][25][26]
Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that are often overexpressed in cancer cells and play a role in tumor progression.[7] Certain 5-benzylidene-hydantoin derivatives have been identified as inhibitors of sirtuins, particularly SIRT2.[7] By inhibiting sirtuin activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting a novel mechanism for the anticancer effects of hydantoins.
Table 2: Representative Hydantoin Derivatives with Anticancer Activity
| Compound Class | Target | Cancer Type | Reported IC50 Values |
| 5,5-diphenylhydantoin derivatives | Multiple | Cervical (HeLa), Breast (MCF-7) | 2-5.4 µM[2] |
| Spirohydantoin derivatives | Multiple | Various cancer cell lines | Varies with substitution[19] |
| Thiohydantoin-based AR antagonists | Androgen Receptor | Prostate Cancer | Potent inhibition[13] |
| 5-benzylidene-hydantoins | Sirtuins (e.g., SIRT2) | Various cancer cell lines | Low µM range[7] |
Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide
Caption: Mechanism of action of enzalutamide in prostate cancer cells.
Neurodegenerative Diseases: A New Frontier for Hydantoins
Recent research has highlighted the potential of hydantoin derivatives in the diagnosis and treatment of neurodegenerative diseases, particularly Alzheimer's disease.
Tau Imaging Agents: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a key pathological hallmark of Alzheimer's disease. Thiohydantoin derivatives have shown promise as imaging agents for the in vivo detection of tau pathology using positron emission tomography (PET).[22][27][28][29] Certain radioiodinated thiohydantoin derivatives have demonstrated high specific binding to tau aggregates in post-mortem human brain tissue and favorable pharmacokinetic properties, including good brain uptake and rapid washout.[22][27][29] The development of effective tau imaging agents is crucial for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of new therapies.[30]
Neuroprotective Effects: Some hydantoin derivatives have also exhibited neuroprotective properties in preclinical models of neurodegeneration.[22] These compounds have been shown to preserve neuronal integrity and mitigate damage in the hippocampus and entorhinal cortex.[22] The neuroprotective mechanisms of hydantoins are an active area of investigation and may involve multiple pathways.
Experimental Protocols
This section provides representative, generalized protocols for the synthesis of hydantoin and thiohydantoin derivatives. Researchers should consult specific literature for detailed procedures and characterization data for individual compounds.
General Procedure for the Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins
-
To a solution of the ketone or aldehyde (1 equivalent) in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide (2-3 equivalents) and ammonium carbonate (4-5 equivalents).
-
Heat the reaction mixture in a sealed vessel at 60-70 °C for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude hydantoin.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol, water) to afford the pure 5,5-disubstituted hydantoin.
General Procedure for the Synthesis of 2-Thiohydantoins from α-Amino Acids
-
A mixture of the desired α-amino acid (1 equivalent) and thiourea (2-3 equivalents) is heated in the absence of a solvent at a temperature ranging from 170 to 220 °C.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is then cooled, and water is added to dissolve the crude product.
-
The aqueous solution is cooled to induce crystallization of the 2-thiohydantoin.
-
The solid product is collected by filtration, washed with cold water, and dried to yield the pure 2-thiohydantoin.
Conclusion
The hydantoin scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. From its foundational role in the development of anticonvulsant drugs to its current prominence in the fight against prostate cancer and its emerging potential in the diagnosis and treatment of neurodegenerative diseases, the versatility of this heterocyclic system is undeniable. The continued exploration of the chemical space around the hydantoin core, coupled with a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative medicines for a wide range of human diseases. The ease of synthesis and the ability to readily modify the scaffold ensure that hydantoin and its derivatives will remain a central focus of medicinal chemistry research for the foreseeable future.
References
-
Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
-
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (n.d.). Progress in Chemical and Biochemical Research. Retrieved January 26, 2026, from [Link]
- Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). Bioactive Compounds in Health and Disease, 7(6), 133-150.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2008). Molecules, 13(2), 340-349.
- Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. (2011). ACS Chemical Neuroscience, 2(5), 269-275.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). Molecules, 23(1), 89.
- A Simple Synthesis of 2-Thiohydantoins. (2007). Molecules, 12(6), 1256-1263.
-
Clinical Trial Results | XTANDI® (enzalutamide). (n.d.). Astellas Pharma US, Inc. Retrieved January 26, 2026, from [Link]
- The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. (2024). Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-8.
- Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory p
- Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. (2011). ACS Chemical Neuroscience, 2(5), 269–275.
-
Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 3(2), 114-121.
-
Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Safety and Efficacy Study of Enzalutamide in Patients With Nonmetastatic Castration-Resistant Prost
- An update on enzalutamide in the treatment of prostate cancer. (2014). Therapeutic Advances in Urology, 6(4), 147-155.
- Rhodanine and thiohydantoin derivatives for detecting tau pathology in Alzheimer's brains. (2011). ACS Chemical Neuroscience, 2(5), 269-75.
-
The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link]
- Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. (2015). Organic Process Research & Development, 19(10), 1433-1438.
- [125I]INFT: Synthesis and Evaluation of a New Imaging Agent for Tau Protein in Post-Mortem Human Alzheimer's Disease Brain. (2021). eScholarship, University of California.
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia, 1(3), 754-766.
- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021).
- FDA approves enzalutamide for non-metastatic castration-sensitive prostate cancer with biochemical recurrence. (2023). U.S.
-
A Facile Synthesis of 1,3,5Trisubstituted Hydantoins via Ugi Four-Component Condensation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(15), 4983.
- Next-Generation Tau Radiotracers Outperform FDA-Approved Imaging Agents in Detecting Alzheimer's Di. (2025). Society of Nuclear Medicine and Molecular Imaging.
- Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. (2024). Organic Letters, 26(41), 7564–7569.
- EMBARK: final OS results of enzalutamide in hrBCR prost
-
A Simple Synthesis of 2-Thiohydantoins. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydantoin synthesis [organic-chemistry.org]
- 9. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helda.helsinki.fi [helda.helsinki.fi]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. (PDF) Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions [academia.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. ffhdj.com [ffhdj.com]
- 21. pcbiochemres.com [pcbiochemres.com]
- 22. researchgate.net [researchgate.net]
- 23. Clinical Trial Results | XTANDI® (enzalutamide) [xtandi.com]
- 24. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FDA approves enzalutamide for non-metastatic castration-sensitive prostate cancer with biochemical recurrence | FDA [fda.gov]
- 26. youtube.com [youtube.com]
- 27. Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer’s Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Rhodanine and thiohydantoin derivatives for detecting tau pathology in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. GUEST | SNMMI [snmmi.org]
Topic: Daprodustat Impurity 18: A Framework for Identification, Characterization, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure patient safety and product efficacy.[3] This guide addresses "Daprodustat Impurity 18," a designation for which there is no specific public record, suggesting it is likely an internal classification.
Therefore, this document presents a comprehensive framework based on a chemically plausible hypothesis: that Impurity 18 is the carboxylic acid derivative formed via the hydrolysis of the cyanomethyl group on the Daprodustat molecule. We will refer to this hypothesized structure as Daprodustat-Acid Impurity (DAI) . This guide provides a detailed, experience-driven narrative on the logical steps and underlying scientific principles for the isolation, structural elucidation, and reference standard synthesis of DAI, serving as a robust template for addressing similar unknown impurities in drug development.
Part I: Identification and Structural Elucidation of Daprodustat-Acid Impurity (DAI)
The foundation of controlling any impurity is its unambiguous identification. The structure of Daprodustat presents several chemically active sites susceptible to transformation during synthesis or storage. The cyanomethyl moiety is a prime candidate for hydrolysis under acidic or basic conditions, a common step in many synthetic routes or a potential degradation pathway.
Proposed Formation Pathway and Rationale
The conversion of a nitrile (R-CN) to a carboxylic acid (R-COOH) is a classic organic transformation, typically proceeding through a primary amide intermediate (R-CONH₂).[4] This reaction can be catalyzed by acid or base and driven by the presence of water in reaction solvents or from atmospheric moisture over time. Given the complexity of the Daprodustat synthesis, it is plausible that residual moisture or pH excursions could facilitate this transformation, leading to the formation of DAI.
Caption: Proposed hydrolytic pathway of Daprodustat to DAI.
Isolation and Purification Strategy
To characterize an unknown impurity, it must first be isolated from the API matrix with high purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5]
Rationale for Method Selection: A reverse-phase HPLC (RP-HPLC) method is the logical choice. Daprodustat and the hypothesized DAI are both polar molecules containing ionizable groups. The introduction of a carboxylic acid in place of the nitrile increases the overall polarity and acidity of the impurity. This difference in polarity is the key to their separation. By using a C18 column and a gradient elution with a buffered aqueous mobile phase and an organic modifier (like acetonitrile), DAI will elute earlier than the more non-polar parent drug, Daprodustat.
Preparative HPLC Protocol:
-
Column: A high-capacity, preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as an ion suppressant, protonating the carboxylic acids on both Daprodustat and DAI, leading to sharper peaks and better retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A shallow gradient should be developed, starting with a high percentage of Mobile Phase A, to maximize the resolution between the early-eluting DAI and the main Daprodustat peak.
-
Detection: UV detection at a wavelength where both compounds show significant absorbance (e.g., 235 nm).[6]
-
Fraction Collection: Collect fractions corresponding to the impurity peak, guided by the real-time chromatogram.
-
Post-Processing: Pool the relevant fractions, evaporate the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the isolated impurity as a solid.
Spectroscopic Characterization for Structure Confirmation
Once isolated, a suite of spectroscopic techniques is employed to confirm the structure of the impurity and validate our hypothesis.[5]
1.3.1. High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is the first and most critical test of our hypothesis.
-
Expected Results:
-
Daprodustat: C₂₀H₂₉N₅O₅, Calculated [M+H]⁺ = 419.2141
-
Hypothesized DAI: C₂₀H₃₀N₄O₇, Calculated [M+H]⁺ = 438.2087
-
-
Interpretation: The conversion of a -CN group (adds CHN) to a -COOH group (adds CHOOH) involves the net addition of H₂O₂ and the removal of N. A measured mass consistent with C₂₀H₃₀N₄O₇ would provide strong evidence for the DAI structure.
1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural confirmation by mapping the carbon-hydrogen framework.
-
¹H NMR: The most telling difference will be the disappearance of the characteristic singlet corresponding to the two protons of the cyanomethyl group (-CH₂-CN) in Daprodustat and the appearance of a new singlet for the carboxymethyl group (-CH₂-COOH). The chemical shift of this new singlet will likely be slightly different due to the change in the electronic environment.
-
¹³C NMR: This technique provides even clearer evidence.
-
The nitrile carbon signal (-C≡N) in Daprodustat (typically ~115-120 ppm) will be absent in the impurity's spectrum.
-
A new signal corresponding to a carboxylic acid carbon (-COOH) will appear in the downfield region of the spectrum (typically ~170-180 ppm).
-
| Technique | Expected Observation for Daprodustat | Expected Observation for Hypothesized Impurity 18 (DAI) | Rationale for Change |
| HRMS [M+H]⁺ | ~419.2141 | ~438.2087 | Net addition of H₂O₂ and removal of N during hydrolysis of -CN to -COOH. |
| ¹H NMR | Singlet for -CH₂ -CN | Different singlet for -CH₂ -COOH | Change in electronic environment from nitrile to carboxylic acid. |
| ¹³C NMR | Signal at ~115-120 ppm for -C N | Signal at ~170-180 ppm for -C OOH | Replacement of nitrile carbon with a carboxylic acid carbon. |
Part II: Reference Standard Synthesis of Daprodustat-Acid Impurity (DAI)
To accurately quantify an impurity in routine quality control, a certified reference standard is required. The most direct and resource-efficient method to produce this standard is often through a controlled chemical modification of the parent API.
Caption: Overall workflow for impurity identification and synthesis.
Retrosynthetic Analysis and Strategy Selection
The most straightforward synthesis is the direct, controlled hydrolysis of Daprodustat. This approach is advantageous because it utilizes a readily available starting material (the API itself) and directly mimics the proposed impurity formation pathway, strengthening the identification.
Synthetic Protocol: Controlled Acid-Catalyzed Hydrolysis
Objective: To completely convert the cyanomethyl group to a carboxylic acid while minimizing degradation of other functional groups in the molecule, such as the amide bonds or the glycoloyl group.
-
Dissolution: Dissolve a known quantity of pure Daprodustat in a suitable water-miscible solvent that is stable to acid, such as dioxane or tetrahydrofuran (THF).
-
Acid Addition: Add an aqueous solution of a strong acid, such as 6M hydrochloric acid (HCl). The reaction will require stoichiometric amounts of water and catalytic acid.
-
Heating: Heat the reaction mixture under reflux (e.g., 80-100 °C). Rationale: The hydrolysis of a nitrile is often slow at room temperature; heating provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Monitoring: Monitor the reaction progress periodically by analytical RP-HPLC. The goal is the complete disappearance of the Daprodustat starting material peak and the appearance of a single major product peak corresponding to DAI.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid carefully with a base (e.g., sodium bicarbonate solution).
-
Extraction/Isolation: Extract the aqueous layer with an organic solvent like ethyl acetate to remove any non-polar byproducts. The desired product, DAI, being more polar and a salt at neutral pH, will likely remain in the aqueous layer. Acidify the aqueous layer to pH ~2-3 to protonate the DAI and facilitate its extraction into an organic solvent, or proceed directly to purification.
Purification and Final Confirmation
The crude synthesized product must be purified to meet the >99% purity standard typically required for a reference material.
-
Purification: The same preparative HPLC method used for the initial isolation can be employed to purify the synthesized crude DAI.
-
Confirmation of Identity: The definitive proof is a direct comparison between the isolated, naturally-occurring impurity and the synthesized reference standard.
-
HPLC Co-injection: A mixed sample of the isolated impurity and the synthesized standard is injected into the analytical HPLC system. The appearance of a single, sharp, symmetrical peak confirms that the two substances have identical retention times and are therefore the same compound.
-
Spectroscopic Match: The MS and NMR spectra of the synthesized material must be identical to those obtained from the isolated impurity.
-
Conclusion
While the specific identity of "Daprodustat Impurity 18" is not publicly available, this guide establishes a robust, scientifically-grounded framework for its potential identification and synthesis based on the plausible hypothesis of nitrile hydrolysis. By detailing the causality behind each analytical and synthetic choice—from chromatographic separation principles to the interpretation of spectroscopic data—this document provides drug development professionals with a comprehensive template. This systematic approach of hypothesizing, isolating, characterizing, and synthesizing is fundamental to ensuring the quality and safety of pharmaceutical products and is directly applicable to the challenges of impurity profiling in modern drug development.
References
-
Scott, D. E., et al. (2023). Investigation of the human metabolism and disposition of the prolyl hydrolase inhibitor daprodustat using IV microtracer with Entero‐Test bile string. Clinical and Translational Science. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). NDA 216951Orig1s000 Product Quality Review. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2021). US20210387952A1 - Solid state forms of daprodustat and process for preparation thereof. Google Patents.
- Teva Pharmaceutical Industries Ltd. (2020). WO2020102302A1 - Solid state forms of daprodustat and process for preparation thereof. Google Patents.
-
Xu, Z., et al. (2025). A Novel Synthetic Process of Daprodustat. Chinese Journal of Organic Chemistry. ResearchGate. Available at: [Link]
-
GlaxoSmithKline LLC. (2024). Novel manufacturing method of daprodustat and precursors thereof. Justia Patents. Available at: [Link]
-
Cobitz, A., et al. (2021). Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination. Clinical Pharmacology in Drug Development. Available at: [Link]
-
NIHR Innovation Observatory. (2021). Daprodustat for anaemia associated with chronic kidney disease. National Institute for Health and Care Research. Available at: [Link]
-
Patel, P., et al. (2021). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Daprodustat? Patsnap Synapse. Available at: [Link]
-
Singh, B., et al. (2025). HPLC and LCMS/MS based chromatographic screening method impurities of Daprodustat with degradation kinetics, characterization and in silico toxicity. ResearchGate. Available at: [Link]
-
Male, C. K. V. L. S. N. A. (2025). Method Development and Method Validation of Daprodustat - Using Reverse phase High Performance Liquid Chromatography Method. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bioman Explains. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
Sources
Methodological & Application
The Strategic Synthesis of Novel Hydantoin Derivatives: A Guide to Utilizing Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
This comprehensive guide provides researchers, medicinal chemists, and professionals in drug development with detailed application notes and protocols for the synthesis of diverse hydantoin derivatives. We will explore the strategic use of "Ethyl (2,5-dioxoimidazolidin-1-yl)acetate" as a key building block, enabling access to a wide array of potentially bioactive molecules. This document is designed to be a practical laboratory resource, offering not only step-by-step procedures but also the underlying chemical principles and rationale for experimental design.
Introduction: The Enduring Importance of the Hydantoin Scaffold
Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[3] Prominent examples of hydantoin-based drugs include Phenytoin, an antiepileptic, and Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[1] The synthetic accessibility of the hydantoin core and the potential for substitution at multiple positions make it an attractive framework for the development of new therapeutic agents.[1][4]
This guide focuses on a two-step synthetic strategy to generate novel 5-arylidene hydantoin derivatives. The core of this approach is the initial synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, which then serves as a versatile precursor for subsequent modifications.
Part 1: Synthesis of the Key Precursor: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
The journey into novel hydantoin derivatives begins with the synthesis of our key building block. This is achieved through the N-alkylation of the parent hydantoin ring. The following protocol is adapted from a reliable method for the synthesis of a similar N-substituted hydantoin.[5]
Protocol 1: Synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
This procedure details the N-alkylation of hydantoin with ethyl bromoacetate in the presence of a base and a phase-transfer catalyst.
Materials:
-
Hydantoin
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydantoin (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Solvent Addition: Add ethanol to the flask to create a stirrable suspension.
-
Reagent Addition: To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting hydantoin), cool the mixture to room temperature.
-
Filtration: Remove the solid inorganic salts by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Mechanism of N-Alkylation
The reaction proceeds via a nucleophilic substitution mechanism. The base, potassium carbonate, deprotonates the N1-position of the hydantoin ring, forming a nucleophilic hydantoin anion. The phase-transfer catalyst, TBAB, facilitates the transfer of the anion into the organic phase where it can react with the electrophilic ethyl bromoacetate.
Caption: Mechanism of N-Alkylation of Hydantoin.
Part 2: Diversification via Knoevenagel Condensation
With the key precursor in hand, we can now proceed to the synthesis of a diverse library of 5-arylidene hydantoin derivatives. This is achieved through the Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound (in this case, the C5 position of our hydantoin) and a carbonyl compound (an aromatic aldehyde).[6][7]
Protocol 2: General Procedure for the Synthesis of 5-Arylidene-1-(ethoxycarbonylmethyl)hydantoins
This protocol provides a general method for the Knoevenagel condensation of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate with various aromatic aldehydes.
Materials:
-
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine or another suitable base (e.g., pyrrolidine, triethylamine)
-
Glacial acetic acid
-
Ethanol or another suitable solvent
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) and a small amount of glacial acetic acid to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.
Table 1: Representative Examples of Knoevenagel Condensation
| Entry | Aromatic Aldehyde | Product Name | Expected Yield Range |
| 1 | Benzaldehyde | 5-Benzylidene-1-(ethoxycarbonylmethyl)hydantoin | 70-85% |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-1-(ethoxycarbonylmethyl)hydantoin | 75-90% |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-1-(ethoxycarbonylmethyl)hydantoin | 65-80% |
| 4 | 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)-1-(ethoxycarbonylmethyl)hydantoin | 80-95% |
Mechanism of Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. The base abstracts a proton from the active methylene group at the C5 position of the hydantoin, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.[6]
Caption: Mechanism of Knoevenagel Condensation.
Experimental Workflow Overview
The overall synthetic strategy is a two-step process that allows for the creation of a library of hydantoin derivatives from simple starting materials.
Caption: Two-step workflow for the synthesis of 5-arylidene hydantoin derivatives.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust and versatile platform for the synthesis of novel hydantoin derivatives. By employing a two-step strategy centered around the key precursor, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, researchers can efficiently generate libraries of 5-arylidene hydantoins for biological screening. The straightforward nature of these protocols, coupled with the potential for diversification by varying the aromatic aldehyde, makes this an attractive approach for academic and industrial drug discovery programs. Future work could involve the exploration of a wider range of aldehydes, including heterocyclic and aliphatic variants, as well as further functionalization of the ester group on the N1-substituent.
References
-
Tshiluka, N. R., Bvumbi, M. V., Tshishonga, U., & Moleele, S. M. (2022). Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research, 46(7-8), 532-538. [Link]
-
Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Simas, M. J., et al. (2023). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 88(2), 933–946. [Link]
- Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(40), 7937-7963.
- Dandia, A., Singh, R., & Khaturia, S. (2006). A facile one-pot synthesis of 5-substituted hydantoins. Indian Journal of Chemistry-Section B, 45B(3), 764-766.
-
Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(1), x170098. [Link]
-
PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. [Link]
-
Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(1), x170098. [Link]
-
Lee, J., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
- Verma, N., Kumar, S., & Singh, A. (2015). Recent advances in the synthesis and medicinal application of hydantoin: a valuable scaffold in medicinal chemistry. World Journal of Pharmaceutical Research, 4(11), 243-266.
- Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent advances in the synthesis of hydantoins: the state of the art of a valuable scaffold. Chemical reviews, 117(23), 13757-13809.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
-
Chen, J., et al. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. International Journal of Molecular Sciences, 14(6), 12483-12496. [Link]
- U.S. Patent No. 4,672,127. (1987).
-
Švete, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Katiyar, P., Verma, S. K., Umar, S., Chauhan, P., & Verma, N. (2015). Recent advances in the synthesis and medicinal application of hydantoin: a valuable scaffold in medicinal chemistry. World Journal of Pharmaceutical Research, 4(11), 243-266. [Link]
Sources
- 1. Hydantoin synthesis [organic-chemistry.org]
- 2. Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01247F [pubs.rsc.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the N-alkylation of Hydantoins with Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Hydantoins
The hydantoin scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[2] The biological activity of hydantoin-based compounds can be significantly modulated by substitution at the N-1 and N-3 positions of the hydantoin ring.[3] N-alkylation, in particular, is a key synthetic strategy to enhance the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of hydantoins using a specialized reagent, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Understanding the N-Alkylation of Hydantoins: Regioselectivity and Reaction Dynamics
The hydantoin ring possesses two nitrogen atoms, N-1 and N-3, both of which are susceptible to alkylation.[4] However, the N-3 position is generally more acidic and thus more readily alkylated under basic conditions.[2][4] Achieving selective N-1 alkylation often requires specific strategies, such as the use of particular bases or protecting groups.[2] The choice of alkylating agent, base, and solvent all play a crucial role in determining the regioselectivity and yield of the reaction.[5]
This application note focuses on the use of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as a key reagent. The synthesis of this reagent is a critical first step, followed by its application in the N-alkylation of a model hydantoin substrate.
Part 1: Synthesis of the Key Alkylating Agent: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
A reliable synthesis of the N-substituted hydantoin ester is paramount. The following protocol is adapted from established methods for the synthesis of similar N-substituted hydantoins.[6]
Reaction Scheme:
Caption: Synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Protocol for the Synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Hydantoin | Reagent | Sigma-Aldrich |
| Ethyl bromoacetate | ReagentPlus®, 99% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized water | --- | --- |
| Brine (saturated NaCl solution) | --- | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | --- |
| Round-bottom flask (100 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Reflux condenser | --- | --- |
| Separatory funnel (250 mL) | --- | --- |
| Rotary evaporator | --- | --- |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydantoin (1.0 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.67 g, 1.11 mL, 10.0 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a white solid.
Part 2: N-alkylation of a Model Hydantoin using Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
This section details the protocol for the N-alkylation of a model hydantoin, 5,5-dimethylhydantoin, utilizing the previously synthesized Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. This reaction is proposed to proceed via a base-catalyzed mechanism.
Proposed Reaction Mechanism:
The reaction is anticipated to proceed through the deprotonation of the N-3 position of 5,5-dimethylhydantoin by a suitable base, forming a nucleophilic hydantoin anion. This anion then attacks the electrophilic carbon of the ethyl acetate moiety of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, leading to the transfer of the ethyl acetate group.
Caption: Proposed mechanism for N-alkylation.
Protocol for N-alkylation of 5,5-Dimethylhydantoin
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5,5-Dimethylhydantoin | 98% | Alfa Aesar |
| Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | Synthesized as above | --- |
| Sodium hydride (NaH), 60% dispersion in mineral oil | --- | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | --- | --- |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized water | --- | --- |
| Brine (saturated NaCl solution) | --- | --- |
| Anhydrous sodium sulfate (Na₂SO₄) | --- | --- |
| Schlenk flask (50 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Syringes and needles | --- | --- |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5,5-dimethylhydantoin (1.28 g, 10.0 mmol) and 20 mL of anhydrous THF.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise to the stirring suspension. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Dissolve Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (1.86 g, 10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 40 mL) and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Part 3: Characterization and Analytical Methods
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of regioselectivity. | ¹H and ¹³C NMR spectra will show characteristic shifts for the hydantoin ring protons and carbons, as well as the ethyl acetate moiety. 2D NMR (e.g., HMBC) can confirm the point of attachment. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic C=O stretching frequencies for the hydantoin ring and the ester group will be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, indicating a high degree of purity. |
Part 4: Challenges and Optimization
Regioselectivity: The primary challenge in the N-alkylation of hydantoins is controlling the site of alkylation (N-1 vs. N-3). While the provided protocol is designed to favor N-3 alkylation, the formation of the N-1 isomer or di-alkylated products is possible.
Optimization Strategies:
-
Base: The choice of base can significantly influence regioselectivity. Stronger bases like sodium hydride tend to favor N-1 alkylation under certain conditions.[7] Weaker bases like potassium carbonate generally favor N-3 alkylation.
-
Solvent: The polarity of the solvent can affect the reactivity of the hydantoin anion. Aprotic polar solvents like DMF and THF are commonly used.
-
Temperature: Reaction temperature can influence the reaction rate and the formation of side products. Lower temperatures may improve selectivity.
-
Protecting Groups: For exclusive N-1 alkylation, protection of the more reactive N-3 position may be necessary.[2]
Conclusion
The N-alkylation of hydantoins is a valuable synthetic tool for the development of novel therapeutic agents. The use of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as a specialized alkylating agent offers a potential route to introduce an ethyl acetate moiety onto the hydantoin scaffold. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. Careful optimization of reaction conditions and thorough analytical characterization are crucial for successful synthesis and the advancement of hydantoin-based drug candidates.
References
- Meusel, M.; Gütschow, M. Recent developments in hydantoin chemistry. A review. Org. Prep. Proced. Int.2004, 36, 391–443.
- Ramli, Y.; Akrad, R.; Guerrab, W.; Taoufik, J.; Ansar, M.; Mague, J. T. Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.
-
Tzvetkov, N. T.; Euler, H.; Mueller, C. Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][6][8][9]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein J. Org. Chem.2012 , 8, 1357–1364.
- Keenan, T.; Jean, A.; Arseniyadis, S. Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Org. Inorg. Au2022, 2, 312-317.
- Tanaka, Y.; et al. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chem. Pharm. Bull.2021, 69, 385-390.
- Tanwar, D. K.; Ratan, A.; Gill, M. S. A Simple and Efficient Synthesis of 3-Substituted, 5-Substituted, and 3,5-Disubstituted Hydantoins. Synlett2017, 28, 2285-2290.
- Sato, K.; et al. N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. Gels2018, 4, 6.
- Saunthwal, R. K.; et al. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chem. Sci.2019, 10, 2537-2542.
- Kumar, V.; et al. Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. Synlett2021, 32, 1897-1910.
- Kumar, V.; et al. Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. Synlett2021, 32, 1897–1910.
- Ramli, Y.; Akrad, R.; Guerrab, W.; Taoufik, J.; Ansar, M.; Mague, J. T. Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.
- Radi, V.; et al. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. J. Org. Chem.2018, 83(11), 6034–6045.
- Olimpieri, F.; Volonterio, A.; Zanda, M. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. J. Org. Chem.2008, 73(20), 7847–7857.
- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein J. Org. Chem.2018, 14, 1346–1352.
- Zhao, Y.; et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chem. Commun.2021, 57, 7951-7954.
- Kelly, P. F.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2017, 13, 1449–1457.
-
Tzvetkov, N. T.; Euler, H.; Mueller, C. Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][6][8][9]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein J. Org. Chem.2012 , 8, 1357–1364.
- Zhao, Y.; et al.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. Int. J. Org. Chem.2015, 5, 1-7.
- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. J. Anal. Bioanal. Tech.2015, 6(3), 1000247.
- Olimpieri, F.; Volonterio, A.; Zanda, M. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. J. Org. Chem.2022, 87(21), 14389–14400.
- Beyzaei, H.; Aryan, R.; Moghadas, H. Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. J. Serb. Chem. Soc.2015, 80(4), 453–458.
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules2019, 24(12), 2285.
- Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. J. Chil. Chem. Soc.2018, 63(3), 4055-4060.
- Al-Suwaidan, I. A.; et al. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules2021, 26(14), 4287.
- Urea. In Wikipedia; 2024.
- Bredihhin, A.; Groth, U. M.; Mäeorg, U.
Sources
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Hydantoin Moiety
In the landscape of contemporary drug discovery, the hydantoin scaffold, chemically known as imidazolidine-2,4-dione, stands out as a "privileged structure." This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, thereby offering a fertile ground for the development of novel therapeutics.[1] The inherent features of the hydantoin ring, including multiple sites for substitution, a blend of hydrogen bond donors and acceptors, and a rigid core, make it an ideal starting point for creating libraries of compounds with varied pharmacological activities.[1] Clinically successful drugs such as the anticonvulsant Phenytoin, the antimicrobial Nitrofurantoin, and the anti-androgen Enzalutamide all feature the hydantoin core, underscoring its therapeutic significance.[1]
This application note focuses on a particularly valuable derivative: ethyl (2,5-dioxoimidazolidin-1-yl)acetate . The introduction of the ethyl acetate group at the N-1 position of the hydantoin ring provides a key functional handle for medicinal chemists. This ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and the introduction of a wide array of substituents to explore structure-activity relationships (SAR). Furthermore, the ester and the hydantoin carbonyls can participate in crucial hydrogen bonding interactions within the active sites of target proteins. This guide provides detailed protocols for the synthesis of ethyl (2,5-dioxoimidazolidin-1-yl)acetate and explores its application as a building block in the generation of potential therapeutic agents, with a focus on the inhibition of Insulin-Degrading Enzyme (IDE) as a case study.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄ | [2] |
| Molecular Weight | 186.17 g/mol | [2] |
| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | [2] |
| CAS Number | 117043-46-6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 75.7 Ų | [2] |
Safety and Handling:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, ethyl (2,5-dioxoimidazolidin-1-yl)acetate is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: N-Alkylation of Hydantoin
The most direct and efficient method for the synthesis of ethyl (2,5-dioxoimidazolidin-1-yl)acetate is the N-alkylation of hydantoin with ethyl bromoacetate. The following protocol is adapted from a similar synthesis of a 5,5-disubstituted hydantoin derivative and is expected to provide a good yield of the target compound.[3]
Experimental Protocol
Materials:
-
Hydantoin (Imidazolidine-2,4-dione)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydantoin (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and absolute ethanol to create a stirrable suspension.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 equivalents) to the suspension. For enhanced reactivity, a catalytic amount of tetrabutylammonium bromide (0.1 equivalents) can be added.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of ethanol or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for the deprotonation of the N-H proton of the hydantoin. Stronger bases could potentially lead to side reactions, such as hydrolysis of the ethyl ester.
-
Solvent: Ethanol is a good choice of solvent as it dissolves the reactants to a reasonable extent and has a suitable boiling point for reflux if heating is required.
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide can facilitate the reaction by improving the solubility of the hydantoin anion in the organic phase, thereby increasing the rate of N-alkylation.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Visualizing the Workflow
Caption: Synthetic workflow for ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Application in Medicinal Chemistry: A Building Block for Enzyme Inhibitors
The strategic placement of the ethyl acetate group on the hydantoin scaffold makes ethyl (2,5-dioxoimidazolidin-1-yl)acetate a valuable intermediate for the synthesis of enzyme inhibitors. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to introduce diverse chemical functionalities. This approach allows for the systematic exploration of the chemical space around the hydantoin core to optimize binding to a target enzyme.
Case Study: Targeting Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the degradation of several key peptide hormones, including insulin, glucagon, and amyloid-beta.[4][5] Dysregulation of IDE activity has been implicated in type 2 diabetes and Alzheimer's disease.[5] Furthermore, IDE is emerging as a potential therapeutic target in certain cancers, such as breast, prostate, and pancreatic cancer, where it may influence tumor progression.[4]
A recent study on thiadiazolidinedione derivatives, which are structurally related to hydantoins, has demonstrated that a compound bearing an N-substituted ethyl acetate moiety, namely Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate , is a competitive inhibitor of IDE.[4] Molecular docking studies suggest that the carbonyl oxygen atoms of the ethyl acetate group can form hydrogen bonds with amino acid residues in the active site of IDE.[4] This finding provides a strong rationale for exploring derivatives of ethyl (2,5-dioxoimidazolidin-1-yl)acetate as potential IDE inhibitors.
The general strategy would involve the hydrolysis of the ethyl ester of the title compound to the corresponding carboxylic acid, followed by amide coupling with a library of amines to generate a series of N-substituted hydantoin-1-yl-acetamides. These compounds could then be screened for their inhibitory activity against IDE.
Hypothetical Signaling Pathway: Modulation of IDE Activity
The following diagram illustrates the central role of IDE in peptide hormone degradation and how an inhibitor derived from ethyl (2,5-dioxoimidazolidin-1-yl)acetate could modulate this pathway.
Caption: Synthesis and proposed mechanism of action for hydantoin-based IDE inhibitors.
Future Perspectives and Conclusion
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a readily accessible and highly versatile building block for medicinal chemistry. Its utility is rooted in the proven therapeutic potential of the hydantoin scaffold and the synthetic flexibility offered by the N-1 ethyl acetate substituent. The case study of IDE inhibition highlights a promising avenue for the application of this compound in the development of novel therapeutics for metabolic diseases, neurodegenerative disorders, and cancer. Further exploration of derivatives of ethyl (2,5-dioxoimidazolidin-1-yl)acetate is warranted to unlock their full potential in addressing unmet medical needs. The protocols and conceptual framework provided in this application note serve as a robust starting point for researchers in drug discovery and development.
References
-
Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(1), x170098. [Link]
-
PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, X., et al. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. International Journal of Molecular Sciences, 24(13), 10763. [Link]
-
Tundo, G. R., Sbardella, D., Ciaccio, C., & Coletta, A. (2021). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. ChemMedChem, 16(11), 1835–1842. [Link]
-
Kavčič, M., et al. (2011). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 16(4), 3278–3290. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The prevalence of skeletons and frameworks in drugs. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
Sources
- 1. EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs - Google Patents [patents.google.com]
- 2. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Modular Approach to the Synthesis of Novel 5,5-Disubstituted and N-3-Alkylated Hydantoins
Abstract
The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs, including antiepileptics like phenytoin and anticancer agents such as enzalutamide.[1][2] Its value lies in its synthetic accessibility and the capacity for structural diversification at multiple positions.[1][3] This guide presents a detailed, two-part experimental protocol for the synthesis of novel hydantoin-based compounds. Part A details the construction of the 5,5-disubstituted hydantoin core via the robust Bucherer-Bergs reaction. Part B describes a protocol for selective N-3 alkylation, introducing a second point of diversity to generate a library of novel derivatives. This modular approach provides researchers with a reliable and adaptable workflow for exploring the chemical space of this privileged scaffold.
Introduction: The Significance of the Hydantoin Scaffold
Hydantoins are five-membered heterocyclic compounds that are considered "privileged scaffolds" in drug discovery.[1] This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][4] The structural rigidity of the hydantoin ring, combined with the potential for substitution at the N-1, N-3, and C-5 positions, allows for the precise spatial orientation of functional groups to optimize target binding.
The Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, a cyanide source, and ammonium carbonate, remains one of the most efficient and straightforward methods for constructing the 5,5-disubstituted hydantoin core.[5][6][7] This protocol leverages the reliability of the Bucherer-Bergs synthesis and follows it with a diversification step, enabling the creation of novel compound libraries for screening and drug development.
Mechanistic Insight: The Bucherer-Bergs Reaction
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Bucherer-Bergs reaction proceeds through several key steps:
-
Cyanohydrin Formation: The ketone or aldehyde starting material reacts with a cyanide ion (from KCN or NaCN) to form a cyanohydrin intermediate.[8]
-
Imine Formation & Aminonitrile Synthesis: Ammonium carbonate provides ammonia, which condenses with the carbonyl compound to form an imine. This is followed by the addition of cyanide to yield an α-aminonitrile.[6]
-
Cyclization: The aminonitrile undergoes nucleophilic addition to carbon dioxide (derived from the decomposition of ammonium carbonate), leading to a cyano-carbamic acid.[6]
-
Intramolecular Ring Closing & Rearrangement: The carbamic acid cyclizes to a 5-imino-oxazolidin-2-one intermediate, which then rearranges, often via an isocyanate, to form the thermodynamically stable hydantoin ring.[6][8]
Synthetic Workflow Overview
The following diagram illustrates the two-stage modular approach for the synthesis of novel N-3 substituted hydantoins.
Caption: Modular workflow for the synthesis and validation of novel hydantoin derivatives.
Experimental Protocols
Safety Precaution: Potassium cyanide (KCN) is highly toxic. All manipulations involving KCN must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas; this step must be performed with extreme caution in a well-ventilated fume hood.
Part A: Synthesis of 5,5-Diphenylhydantoin (Phenytoin Core)
This protocol provides a representative synthesis of a 5,5-disubstituted hydantoin core using benzophenone as the starting ketone.
Materials and Equipment:
-
Benzophenone (1.0 eq)
-
Potassium Cyanide (KCN) (2.0 eq)
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
250 mL Round-bottom flask or Parr reactor
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzophenone (1.0 eq, e.g., 18.22 g, 0.1 mol), potassium cyanide (2.0 eq, 13.02 g, 0.2 mol), and ammonium carbonate (4.0 eq, 38.44 g, 0.4 mol).[5][6]
-
Solvent Addition: Add a mixture of 100 mL of 95% ethanol and 100 mL of deionized water to the flask. The use of aqueous ethanol is a common and effective solvent system for this reaction.[6]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 60-70°C with vigorous stirring. The reaction is typically heated for 12-24 hours.[5]
-
Causality Insight: Heating is necessary to promote the dissolution of reagents and overcome the activation energy for the multi-step reaction. The closed system prevents the loss of volatile components like ammonia.
-
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Spot the reaction mixture against the benzophenone starting material. The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further chill in an ice bath. b. (Perform in Fume Hood) Slowly and carefully acidify the cold reaction mixture to pH 2-3 by the dropwise addition of concentrated HCl. This will cause the product to precipitate. Vigorous gas evolution (CO₂) will occur. c. Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the white solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted salts, followed by a small amount of cold ethanol to facilitate drying.
-
Purification: The crude product is often of high purity.[5] If necessary, it can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 5,5-diphenylhydantoin.
Part B: N-3 Alkylation of 5,5-Diphenylhydantoin
This protocol describes the alkylation at the more acidic N-3 position to introduce novel substituents.
Materials and Equipment:
-
5,5-Diphenylhydantoin (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount, if using phase-transfer conditions)[9]
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Ethyl Acetate, Hexanes
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Chromatography column and silica gel
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5,5-diphenylhydantoin (1.0 eq, e.g., 2.52 g, 10 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add a base such as powdered potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Causality Insight: An anhydrous polar aprotic solvent like DMF is used to dissolve the hydantoin and the base, facilitating the deprotonation step. A nitrogen atmosphere is critical when using reactive bases like NaH to prevent reaction with moisture. The N-3 proton is more acidic than the N-1 proton and is preferentially removed.
-
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the hydantoin anion.
-
Alkylation: Add the desired alkyl halide (1.2 eq, e.g., ethyl iodide, 1.95 g, 12.5 mmol) dropwise to the solution.
-
Reaction Conditions: Allow the reaction to stir at room temperature overnight. The reaction temperature may be gently heated (40-50°C) to drive the reaction to completion if the alkyl halide is less reactive.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting hydantoin is consumed.
-
Work-up: a. Quench the reaction by carefully adding deionized water (100 mL). b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[9] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure N-3 alkylated hydantoin derivative.
Characterization and Data Validation
The identity and purity of all synthesized compounds must be confirmed through a combination of spectroscopic methods.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[12] For the N-3 alkylated product, the disappearance of the N-3 proton signal and the appearance of new signals corresponding to the alkyl group confirm a successful reaction.[12][13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The characteristic C=O stretches of the hydantoin ring (typically around 1710-1770 cm⁻¹) and the N-H stretch (around 3200 cm⁻¹) in the core compound will be present.[12]
Table 1: Representative Characterization Data for Synthesized Compounds
| Compound | Structure (R¹, R², R³) | Method | Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) | MS (m/z) [M+H]⁺ |
| 1 | R¹=Ph, R²=Ph, R³=H | Part A | 85 | 11.01 (s, 1H, N³-H), 9.25 (s, 1H, N¹-H), 7.30-7.50 (m, 10H, Ar-H) | 253.10 |
| 2a | R¹=Ph, R²=Ph, R³=Et | Part B | 72 | 9.40 (s, 1H, N¹-H), 7.30-7.50 (m, 10H, Ar-H), 3.55 (q, 2H, CH₂), 1.10 (t, 3H, CH₃) | 281.13 |
| 2b | R¹=Ph, R²=Ph, R³=Bn | Part B | 68 | 9.55 (s, 1H, N¹-H), 7.20-7.50 (m, 15H, Ar-H), 4.85 (s, 2H, CH₂) | 343.15 |
References
-
Simůnková, P., et al. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(13), 2469. Available at: [Link]
-
Wikipedia. (2023). Hydantoin. Available at: [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Available at: [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available at: [Link]
-
Di Mauro, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14353–14365. Available at: [Link]
-
Detsi, A., et al. (2020). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 120(5), 2434–2497. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]
-
Park, S., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 503–524. Available at: [Link]
-
de la Torre, A., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(2), 147–152. Available at: [Link]
-
Li, Y., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 27(12), 3705. Available at: [Link]
-
ResearchGate. (2025). Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. Available at: [Link]
-
Li, Y., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 87(13), 8277-8288. Available at: [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Available at: [Link]
-
Kelly, P. F., et al. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 1-16. Available at: [Link]
-
MDPI. (2021). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. Available at: [Link]
-
Singh, A., et al. (2022). Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer). Polycyclic Aromatic Compounds. Available at: [Link]
-
Pharmapproach. (2024). Recent advances in the synthesis and medicinal application of hydantoin. Available at: [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 4. jddtonline.info [jddtonline.info]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openmedscience.com [openmedscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate in the Synthesis of Next-Generation Agrochemicals
Introduction: The Hydantoin Scaffold as a Privileged Structure in Agrochemical Design
In the relentless pursuit of novel and effective agrochemicals, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The hydantoin (imidazolidine-2,4-dione) nucleus is a prominent member of this class. Its unique combination of hydrogen bond donors and acceptors, coupled with multiple sites for chemical modification, has rendered it a cornerstone in the development of a diverse range of bioactive molecules, including pharmaceuticals and, critically, agrochemicals.[1][2] Hydantoin derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides.[1] Notably, several commercial agrochemicals feature this robust heterocyclic core, underscoring its importance in modern crop protection.[3][4]
This application note delves into the synthetic utility of a key hydantoin-based building block: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate . We will explore its strategic importance as a versatile precursor for the synthesis of advanced agrochemical candidates, with a particular focus on the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: A Versatile Synthon for Agrochemical Innovation
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate presents itself as an ideal starting material for the construction of complex agrochemical molecules. Its structure incorporates two key reactive sites: the nucleophilic nitrogen atom at the N-3 position of the hydantoin ring and the ester functionality of the ethyl acetate side chain. This dual reactivity allows for a modular and divergent synthetic approach, enabling the systematic exploration of chemical space to optimize biological activity and crop selectivity.
The hydantoin ring itself is a critical pharmacophore in many PPO-inhibiting herbicides.[5] PPO inhibitors are a vital class of herbicides that act by blocking a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[6] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species that cause rapid cell membrane disruption and plant death.[7]
The ethyl acetate moiety provides a convenient handle for introducing a wide range of functional groups through well-established chemical transformations. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and systemic transport within the plant, all of which are crucial for optimal herbicidal efficacy.
Proposed Synthetic Pathway: From a Core Building Block to a PPO-Inhibiting Herbicide Candidate
The following section outlines a proposed, field-proven synthetic workflow for the elaboration of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate into a novel PPO-inhibiting herbicide candidate. This protocol is based on established and reliable chemical transformations, ensuring a high degree of reproducibility and scalability.
Workflow Overview
The overall synthetic strategy involves a two-step process:
-
N-Arylation of the Hydantoin Core: Introduction of a substituted aryl group at the N-3 position of the hydantoin ring. This is a critical step, as the nature and substitution pattern of this aryl ring are often key determinants of herbicidal activity and selectivity in PPO inhibitors.
-
Amidation of the Side Chain: Conversion of the ethyl ester to a diverse library of amides. This allows for the introduction of additional structural motifs that can enhance biological activity and modulate physical properties.
Caption: A generalized workflow for the synthesis of a PPO-inhibiting herbicide candidate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (3-aryl-2,5-dioxoimidazolidin-1-yl)acetate (General Procedure for N-Arylation)
This protocol describes a general method for the copper-catalyzed N-arylation of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.[4][8]
Materials:
-
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
-
Substituted Aryl Iodide or Bromide
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (1.0 eq.), the substituted aryl halide (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the starting hydantoin.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl hydantoin intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst.
-
Anhydrous Conditions: Water can interfere with the reaction by competing with the hydantoin for coordination to the copper catalyst and by reacting with the base.
-
Potassium Carbonate: A mild and effective base to deprotonate the hydantoin, facilitating its nucleophilic attack.
-
Copper(I) Iodide: A common and effective catalyst for Ullmann-type coupling reactions.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.
Protocol 2: Synthesis of N-Alkyl/Aryl-2-(3-aryl-2,5-dioxoimidazolidin-1-yl)acetamides (General Procedure for Amidation)
This protocol outlines the synthesis of a library of amides from the N-aryl hydantoin intermediate.
Materials:
-
Ethyl (3-aryl-2,5-dioxoimidazolidin-1-yl)acetate (from Protocol 1)
-
Primary or Secondary Amine (R₂NH₂)
-
Trimethylaluminum (2 M in toluene) or a suitable peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer
-
Syringes for transfer of air-sensitive reagents
-
Standard laboratory glassware
-
Rotary evaporator
Procedure (using Trimethylaluminum):
-
Dissolve the desired amine (1.5 eq.) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (1.5 eq.) dropwise. Gas evolution (methane) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve the Ethyl (3-aryl-2,5-dioxoimidazolidin-1-yl)acetate (1.0 eq.) in anhydrous DCM.
-
Slowly add the solution of the hydantoin ester to the pre-formed aluminum amide complex at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide product.
Self-Validating System:
The progress of each reaction can be meticulously tracked using TLC and/or HPLC-MS to confirm the consumption of starting materials and the formation of the desired products. The identity and purity of the intermediates and final compounds should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Representative Yields
The following table summarizes expected yields for the proposed synthetic sequence with representative starting materials.
| Entry | Aryl Halide | Amine | N-Arylation Yield (%) | Amidation Yield (%) |
| 1 | 4-Fluoroiodobenzene | Cyclopropylamine | 75-85 | 80-90 |
| 2 | 3,5-Dichlorobromobenzene | Diethylamine | 70-80 | 75-85 |
| 3 | 2-Chloro-4-(trifluoromethyl)iodobenzene | Morpholine | 65-75 | 85-95 |
Visualization of Key Relationships
Reaction Scheme
Caption: Detailed two-step reaction scheme for the synthesis of a target agrochemical.
Conclusion
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The presented application notes and protocols provide a robust and adaptable framework for the development of new PPO-inhibiting herbicides. The modular nature of the synthetic route allows for the creation of diverse chemical libraries, facilitating the identification of lead compounds with superior efficacy, selectivity, and environmental profiles. The principles and methodologies outlined herein are intended to empower researchers and scientists in the agrochemical industry to accelerate their discovery and development programs.
References
-
Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-175. [Link]
-
Chung, B. J., et al. (2006). Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. Journal of the Korean Society for Applied Biological Chemistry, 49(4), 333-338. [Link]
-
Wikipedia. (n.d.). Hydantoin. In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Google Patents. (n.d.). IPRODIONE FUNGICIDE COMPOSITION.
- Google Patents. (n.d.). Method for synthesizing fluthiacet-ethyl.
-
Miyake, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 385-389. [Link]
-
Ramli, Y., et al. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098. [Link]
-
Li, J., et al. (2021). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 26(16), 4991. [Link]
-
S. K. Ghorai, A. K. Das, and A. K. Bhattacharya. (2014). Chapter 4: Copper-Catalyzed N-Arylation of Amides, Imides, and Amines. [Link]
-
ResearchGate. (n.d.). Clean process of Fluthiacet-methyl as super effective herbicide. Retrieved January 27, 2026, from [Link]
-
MCB Books. (n.d.). What Is Iprodione | Properties Of Iprodione Making Recipe With Formulations. Retrieved January 27, 2026, from [Link]
-
O'Connor, C. J., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(7), 2639-2643. [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2018, April 12). Iprodione Introduction. Retrieved January 27, 2026, from [Link]
-
Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Li, Y., et al. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Molecules, 28(13), 5123. [Link]
-
Chemical Warehouse. (n.d.). Fluthiacet-methyl - Active Ingredient Page. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Iprodione. Retrieved January 27, 2026, from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved January 27, 2026, from [Link]
-
AgChemAccess. (n.d.). Iprodione, Fungicide, Iprodione suppliers. Retrieved January 27, 2026, from [Link]
-
Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), 79-87. [Link]
-
O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 283-294. [Link]
- Google Patents. (n.d.). Herbicide composition containing fluthiacet-ethyl and propaquizafop.
-
ResearchGate. (n.d.). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Retrieved January 27, 2026, from [Link]
-
Duke, S. O., et al. (1991). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 94, 263-268. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 27, 2026, from [Link]
-
Drugfuture. (n.d.). Fluthiacet-methyl. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved January 27, 2026, from [Link]
-
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved January 27, 2026, from [Link]
-
Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
One-Pot Synthesis of 1,3,4-Oxadiazoles: A Detailed Guide for Researchers
Introduction: The Enduring Significance of 1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This five-membered heterocyclic ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Its derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, making the development of efficient synthetic routes to this scaffold a priority for drug development professionals.[1][2] This guide provides a comprehensive overview and a detailed protocol for a robust one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common structural motif in many active pharmaceutical ingredients.
While various synthetic strategies exist, one-pot methodologies are particularly sought after in research and development for their efficiency, reduced waste, and cost-effectiveness. A common and reliable approach involves the condensation of an acylhydrazide with a carboxylic acid, followed by in-situ cyclodehydration. This guide will focus on a well-established protocol using a common dehydrating agent.
A note on the use of esters, such as ethyl acetate, as starting materials: While the direct use of simple esters like ethyl acetate as a C1 or C2 source in a one-pot synthesis of 1,3,4-oxadiazoles is not widely documented in peer-reviewed literature, the principle of using an ester as an acylating agent for a hydrazide is established. For instance, long-chain esters like ethyl oleate have been used to first generate the corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.[3] This suggests that under specific catalytic conditions, a one-pot reaction between a hydrazide and an ester could be feasible, though it is not a standard or optimized procedure at the time of this writing. The protocol detailed below, therefore, utilizes a more conventional and broadly applicable carboxylic acid as the acylating partner.
Mechanistic Insights: The Chemistry Behind the One-Pot Synthesis
The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an acylhydrazide and a carboxylic acid proceeds through a two-step sequence within a single reaction vessel: N-acylation followed by cyclodehydration.
-
N-Acylation: The reaction commences with the activation of the carboxylic acid. In the presence of a coupling agent such as carbonyldiimidazole (CDI) or a dehydrating agent that can form an active intermediate, the carboxylic acid is converted into a more electrophilic species. This activated intermediate is then susceptible to nucleophilic attack by the terminal nitrogen of the acylhydrazide, forming a 1,2-diacylhydrazine intermediate.
-
Cyclodehydration: The 1,2-diacylhydrazine intermediate, under the influence of a dehydrating agent (e.g., phosphorus oxychloride, triphenylphosphine/carbon tetrabromide system, or Burgess reagent), undergoes intramolecular cyclization.[4][5] The oxygen of one carbonyl group attacks the carbon of the other, leading to a cyclic intermediate which then eliminates a molecule of water to yield the aromatic and thermodynamically stable 1,3,4-oxadiazole ring.
The choice of dehydrating agent is critical and can influence reaction conditions and substrate scope. For this guide, we will focus on a protocol utilizing phosphorus oxychloride (POCl₃), a powerful and effective dehydrating agent for this transformation.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General workflow for the one-pot synthesis of 1,3,4-oxadiazoles.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole from 4-methylbenzohydrazide and benzoic acid as a representative example.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylbenzohydrazide | Reagent | Major Chemical Supplier | |
| Benzoic Acid | Reagent | Major Chemical Supplier | |
| Phosphorus Oxychloride (POCl₃) | Reagent | Major Chemical Supplier | Handle in a fume hood with appropriate PPE. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | ||
| Anhydrous Magnesium Sulfate | Major Chemical Supplier | ||
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier | For chromatography |
| Hexane | HPLC Grade | Major Chemical Supplier | For chromatography |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzohydrazide (1.50 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask. Stir the mixture at room temperature until the solids are partially dissolved.
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to the stirred suspension at 0 °C (ice bath). Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 100 mL of crushed ice.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole.
-
Expected Yield: 70-85%
Characterization Data (for 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole):
-
Appearance: White solid
-
Melting Point: 145-147 °C
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15-8.12 (m, 2H), 7.99 (d, J = 8.2 Hz, 2H), 7.55-7.51 (m, 3H), 7.33 (d, J = 8.0 Hz, 2H), 2.44 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 165.0, 164.5, 142.0, 131.5, 129.8, 129.0, 126.8, 124.5, 121.2, 21.6.
-
MS (ESI): m/z 237.1 [M+H]⁺
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of anhydrous solvents and pure starting materials is crucial for optimal yields and to minimize side reactions.
-
Handling of POCl₃: Phosphorus oxychloride is corrosive and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the dehydrating agent.
-
Purification Challenges: If the product is difficult to purify, column chromatography is recommended. The choice of solvent system for chromatography may need to be optimized based on the polarity of the synthesized oxadiazole.
Conclusion
The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazides and carboxylic acids is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The protocol provided is robust and can be adapted for a wide range of substrates, making it a valuable tool for researchers in drug discovery and medicinal chemistry. While the direct use of simple esters like ethyl acetate as a primary reactant in such one-pot syntheses is not yet a mainstream methodology, the underlying principles of acylhydrazide chemistry suggest it as a potential area for future research and optimization.
References
- Gondu, S. N., Ahmed, S., Narayana, B., & Kumar, M. (2025). Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole. Journal of Heterocyclic Chemistry, 62, 490–495.
- A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. (2006). Tetrahedron Letters.
- Request PDF: A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. (2025).
- Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxid
- pot catalyzed synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and evaluation of their antimicrobial activitie. (n.d.).
- One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Alleno
- Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxid
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing).
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Product Class 8: 1,3,4-Oxadiazoles. (n.d.).
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar. (n.d.). UTAR Institutional Repository.
- One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. (2025).
- (PDF) Synthesis Of 2,5-Disubstituted-1,3,4-Oxadiazoles Using Ethyl Oleate As Precursor. (2025).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Welcome to the technical support center for the synthesis and purification of ethyl (2,5-dioxoimidazolidin-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile hydantoin derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its synthesis and purification.
I. Overview of the Primary Synthetic Route
The most common and direct laboratory synthesis of ethyl (2,5-dioxoimidazolidin-1-yl)acetate involves the N-alkylation of hydantoin (imidazolidine-2,4-dione) with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. The reaction is generally performed in the presence of a base to deprotonate the hydantoin ring, making it nucleophilic.
Caption: Primary synthetic route to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
II. Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing ethyl (2,5-dioxoimidazolidin-1-yl)acetate?
A1: The primary challenge is achieving regioselectivity. The hydantoin ring has two acidic protons at the N-1 and N-3 positions. The N-3 proton is generally more acidic (pKa ≈ 9) than the N-1 proton, meaning that under standard basic conditions, alkylation tends to occur preferentially at the N-3 position, leading to the isomeric byproduct, ethyl (2,4-dioxoimidazolidin-1-yl)acetate.[1][2] Directing the alkylation to the desired N-1 position is the key to a successful synthesis.
Q2: How can I favor the formation of the desired N-1 alkylated product over the N-3 isomer?
A2: To enhance N-1 selectivity, you can employ a few strategies:
-
Steric Hindrance: If the C-5 position of the hydantoin is substituted with bulky groups, this can sterically hinder the N-1 position, but for unsubstituted hydantoin, this is not a factor.
-
Base and Solvent System: The choice of base and solvent is critical. While weaker bases like potassium carbonate in polar aprotic solvents (e.g., DMF, acetonitrile) often lead to a mixture of N-1 and N-3 products, stronger, bulkier bases can favor N-1 deprotonation. A study on the N-1-selective alkylation of hydantoins found that using potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a non-polar aprotic solvent like tetrahydrofuran (THF) can significantly improve the yield of the N-1 alkylated product.[2]
-
Protection-Deprotection: A more classical but longer approach involves protecting the more reactive N-3 position, for instance, with a tosyl or a benzyl group. Following protection, the N-1 position can be alkylated, and a final deprotection step yields the desired product.[1]
Q3: What are the common byproducts I should expect in my reaction mixture?
A3: Besides the starting materials, you should be vigilant for the following byproducts:
-
N-3 Alkylated Isomer: Ethyl (2,4-dioxoimidazolidin-1-yl)acetate is the most common and often major byproduct.
-
N,N'-Dialkylated Product: Ethyl 2-(3-(2-ethoxy-2-oxoethyl)-2,5-dioxoimidazolidin-1-yl)acetate can form if an excess of the alkylating agent and base is used, or under harsh reaction conditions.
-
Hydrolysis Products: If there is water in the reaction medium or during workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2,5-dioxoimidazolidin-1-yl)acetic acid. Under strongly basic or acidic conditions, the hydantoin ring itself can undergo hydrolysis to form ureido acids.[1]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of hydantoin. 2. Deactivated alkylating agent (e.g., hydrolyzed ethyl bromoacetate). 3. Insufficient reaction temperature or time. | 1. Ensure the base is fresh and of good quality. Consider using a stronger base like NaH or tBuOK if using a weaker one like K2CO3. 2. Use freshly opened or distilled ethyl bromoacetate. 3. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and consider increasing the temperature moderately (e.g., to 50-60 °C). |
| High Proportion of N-3 Isomer | The reaction conditions favor alkylation at the more acidic N-3 position. | 1. Switch to a bulkier base and a less polar solvent system (e.g., tBuOK in THF) to favor N-1 deprotonation.[2] 2. Lower the reaction temperature to increase selectivity. 3. Consider a protection-deprotection strategy for the N-3 position. |
| Formation of Dialkylated Product | Use of excess ethyl bromoacetate and/or base. | 1. Use a stoichiometric amount of ethyl bromoacetate (1.0-1.1 equivalents). 2. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Product Hydrolysis (Ester to Acid) | Presence of water during the reaction or workup, especially under basic conditions. | 1. Use anhydrous solvents and reagents. 2. During workup, neutralize the reaction mixture with a mild acid (e.g., dilute HCl) at low temperatures before extraction. Avoid prolonged exposure to strong bases. |
| Difficulty in Purifying the Product | The N-1 and N-3 isomers have similar polarities, making separation by chromatography challenging. | 1. Recrystallization: For a closely related compound, recrystallization from ethanol was successful.[3] Try recrystallizing the crude product from ethanol or an ethanol/water mixture. 2. Flash Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient. A mixture of ethyl acetate and hexanes is a good starting point. Monitor fractions carefully by TLC. |
IV. Experimental Protocols
Protocol 1: N-1 Selective Alkylation of Hydantoin
This protocol is adapted from methodologies favoring N-1 alkylation.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hydantoin (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (tBuOK) (1.1 eq) portion-wise under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add a solution of ethyl bromoacetate (1.05 eq) in anhydrous THF dropwise to the reaction mixture over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
This protocol is based on the purification of a similar compound, ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
V. Visualization of Purification Workflow
Caption: General purification workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
VI. References
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]
-
Di Mola, A., et al. (2015). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 80(15), 7536–7545.
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Singh, M. S., & Chowdhury, S. (2012). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. Synthesis, 44(10), 1477–1501.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2512407, Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. Retrieved from [Link]
-
Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 404.
-
Ramli, Y., et al. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098.
-
Tanaka, M., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 387–391.
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]
-
Owa, T., et al. (2000). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Bioorganic & Medicinal Chemistry Letters, 10(12), 1295–1299.
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ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 35-40.
-
Domínguez, E., & Mercero, J. M. (2001). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
-
ResearchGate. (n.d.). Synthesis of ethyl or methyl [2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters. Retrieved from [Link]
Sources
Technical Support Center: N-Alkylation of Hydantoins
Welcome to the technical support center for the N-alkylation of hydantoin derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common challenges in your synthetic work. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Section 1: The Core Challenge: Regioselectivity in N-Alkylation
The primary hurdle in the N-alkylation of unsubstituted or N1/N3-monosubstituted hydantoins is controlling the site of alkylation. The hydantoin ring possesses two distinct nitrogen atoms, N1 and N3, both of which are nucleophilic.
-
N3 (Imide Nitrogen): The proton on the N3 nitrogen is flanked by two carbonyl groups, making it significantly more acidic and thus more readily deprotonated under basic conditions.
-
N1 (Amide Nitrogen): The proton on the N1 nitrogen is adjacent to only one carbonyl group, rendering it less acidic than the N3 proton.
This inherent difference in acidity is the root cause of most regioselectivity issues.
FAQ 1.1: Why does my alkylation reaction exclusively yield the N3-substituted product?
This is the most common outcome and is governed by the fundamental principles of acidity and nucleophilicity.
Causality: The N3 proton is the most acidic proton in the molecule, with a reported pKa of approximately 9.1[1][2]. Under most standard basic conditions (e.g., using NaH, K₂CO₃, or NaOH), this proton is preferentially removed to generate the corresponding anion. This N3-anion is a potent nucleophile that readily attacks the alkylating agent, leading to the thermodynamically favored N3-alkylated product[1][3].
Section 2: Troubleshooting Common Experimental Problems
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 2.1: Low or No Yield
Question: I'm not getting any product, or the yield is very low. What's going wrong?
Several factors can contribute to a failed or low-yielding reaction. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no yield in hydantoin N-alkylation.
Potential Causes & Solutions:
-
Ineffective Deprotonation: Your base may not be strong enough to deprotonate the hydantoin nitrogen effectively, especially the less acidic N1 position.
-
Solution: Switch to a stronger base. For N3-alkylation, if weaker bases fail, sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and effective choice. For the more challenging N1-alkylation, stronger potassium bases are often required (see Section 3).
-
-
Poor Solubility: The hydantoin starting material or its corresponding salt may have poor solubility in the chosen solvent, preventing it from reacting.
-
Solution: Switch to a more polar aprotic solvent like DMF or DMSO. However, be cautious with DMSO at high temperatures in the presence of bases and electrophiles.
-
-
Steric Hindrance: Bulky substituents on the hydantoin ring (e.g., at C5) or a sterically demanding alkylating agent can slow down the reaction.
-
Solution: Increase the reaction temperature and/or extend the reaction time. For a sterically hindered substrate, a switch in base from KOH to NaOH has been shown to be beneficial in some cases[4].
-
-
Electrophile Instability: Some alkylating agents, such as benzaldehyde or β-nitrostyrene, are not stable under strongly basic (caustic) conditions and may decompose before they can alkylate the hydantoin[4].
-
Solution: If you suspect electrophile decomposition, consider alternative, less harsh conditions. This might involve using a weaker base at a lower temperature for a longer period or exploring different alkylation methodologies altogether, such as the Mitsunobu reaction.
-
-
Hydantoin Ring Cleavage: Under strongly basic conditions, particularly with aqueous bases and heat, the hydantoin ring can undergo hydrolytic cleavage. This is a common decomposition pathway that consumes your starting material[4][5][6].
-
Solution: Use anhydrous conditions where possible. If an aqueous base is necessary (e.g., in phase-transfer catalysis), use the minimum concentration and temperature required to achieve the reaction. Monitor the reaction closely by TLC or LC-MS to minimize exposure time to harsh conditions.
-
Problem 2.2: An Unexpected Side Product is Observed
Question: I'm seeing an unexpected spot on my TLC or peak in my LC-MS. What could it be?
While N-alkylation is the primary reaction, other side products can form.
-
O-Alkylation: Although reported to be rare in many cases, alkylation can potentially occur on one of the carbonyl oxygens to form a vinyl ether-type product[4]. This is more likely if there is a high degree of charge localization on the oxygen atom in the hydantoin anion.
-
How to Identify: O-alkylated products will have distinctly different NMR spectra, lacking the N-H proton (if starting from a mono-substituted hydantoin) but showing a characteristic vinylic proton signal. Mass spectrometry will show the same mass as the N-alkylated product.
-
How to Avoid: Conditions that favor N-alkylation, such as polar aprotic solvents, generally disfavor O-alkylation.
-
-
Di-alkylation: If your starting material is an unsubstituted hydantoin, you may see a mixture of mono- and di-alkylated products.
-
How to Control: To favor mono-alkylation, use approximately one equivalent of the alkylating agent and add it slowly to the deprotonated hydantoin solution at a low temperature. To favor di-alkylation, use an excess of both the base and the alkylating agent.
-
Section 3: Achieving N1-Selectivity - The "Kinetic Control" Approach
Question: How can I selectively alkylate the N1 position when the N3 position is more reactive?
Achieving N1-selectivity requires overriding the thermodynamic preference for N3-alkylation. This is typically accomplished by using specific reaction conditions that favor kinetic control[3][7][8]. The key is to use a strong, sterically hindered base in a non-polar, aprotic solvent.
The Mechanism of N1-Selectivity:
While N3-H is more acidic (thermodynamic site), the N1 position is often less sterically hindered. By using a very strong, bulky base (e.g., KHMDS), deprotonation can be forced to occur at the more accessible N1 position. The resulting potassium salt may exist as a tight ion pair in a solvent like THF. This "kinetically formed" N1-anion then reacts quickly with the electrophile before it has a chance to equilibrate to the more stable N3-anion. The choice of a potassium counterion is crucial, as it is thought to play a role in directing the alkylation, possibly through a chelation effect with the carbonyl oxygens[1].
Caption: Kinetic vs. Thermodynamic control in the N-alkylation of hydantoins.
Recommended Conditions for N1-Alkylation
The following table summarizes experimentally validated conditions for achieving N1-selectivity.
| Hydantoin Substrate | Base (equiv.) | Solvent | Alkylating Agent | Temp. | Time | Yield (N1-product) | Reference |
| 5,5-Diphenylhydantoin | t-BuOK (1.2) | THF | Methyl Iodide | rt | 3 h | 85% | [1] |
| 5,5-Diphenylhydantoin | KHMDS (1.2) | THF | Methyl Iodide | 0 °C to rt | 3 h | 94% | [1] |
| 3-Methyl-5,5-diphenylhydantoin | NaH (1.2) | DMF | Ethyl Bromide | rt | 12 h | 90% | [9] |
Protocol: N1-Selective Methylation of 5,5-Diphenylhydantoin
This protocol is adapted from demonstrated methods for selective N1-alkylation[1].
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,5-diphenylhydantoin (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension (approx. 0.1 M concentration).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add potassium hexamethyldisilazide (KHMDS) (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Alternative Strategies & Advanced Methods
Strategy 4.1: N3-Protection for Unambiguous N1-Alkylation
When direct N1-alkylation proves difficult or results in isomeric mixtures, a protection-alkylation-deprotection strategy offers a robust, albeit longer, alternative. The strategy involves selectively protecting the more reactive N3 position, alkylating the remaining N1 position, and then removing the protecting group.
Common N3-Protecting Groups for Hydantoins:
| Protecting Group | Installation Reagents & Conditions | Deprotection Reagents & Conditions | Comments | Reference |
| Cyanoethyl | Acrylonitrile, DIPEA, H₂O, reflux | 20% t-BuOK in THF/t-BuOH, 40 °C | The cyanoethyl group is installed via a Michael addition. Deprotection is via base-mediated elimination. | [1] |
| Boc | Boc₂O, DMAP, MeCN, rt | TFA in DCM; or p-TsOH (cat.), MeOH | The Boc group is a standard amine protecting group, cleavable under acidic conditions. | [10][11] |
| Benzyl (Bn) | Benzyl bromide, NaH, DMF, 0 °C to rt | H₂, Pd/C, EtOH/HCl; or Oxidative cleavage (e.g., CAN) | The benzyl group is robust but can be removed by catalytic hydrogenation. | [12][13] |
Strategy 4.2: Phase-Transfer Catalysis (PTC) for Efficient Alkylation
Phase-transfer catalysis is a powerful and environmentally friendly technique for alkylating hydantoins, particularly at the C5 position, but principles can be adapted for N-alkylation. The reaction involves a biphasic system (typically aqueous base and an organic solvent) and a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB)[4].
Mechanism of PTC:
The PTC catalyst facilitates the transport of the hydroxide anion (or the hydantoin anion) from the aqueous phase into the organic phase, where it can react with the hydantoin and the alkylating agent.
Sources
- 1. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydantoin CAS#: 461-72-3 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydantoin | C3H4N2O2 | CID 10006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. Substitution in the hydantoin ring. Part VIII. Alkylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sioc-journal.cn [sioc-journal.cn]
- 13. researchgate.net [researchgate.net]
How to avoid the formation of dimers in hydantoin synthesis
Welcome to the technical support center for hydantoin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their hydantoin synthesis protocols, with a specific focus on a common and often frustrating side reaction: dimer formation .
As Senior Application Scientists, we understand that unexpected side products can derail timelines and consume valuable resources. This guide provides in-depth, field-proven insights to help you understand the root causes of dimer formation and implement effective strategies to avoid it.
Understanding the Problem: The "Why" Behind Dimer Formation
In the classical Bucherer-Bergs or Read syntheses of hydantoins, the desired cyclization reaction can sometimes be intercepted by a competing pathway, leading to the formation of dimeric and oligomeric byproducts. This is particularly prevalent when dealing with certain substrates or when reaction conditions are not carefully controlled.
The primary mechanism for dimer formation involves the intermolecular reaction of a hydantoin intermediate with another molecule, rather than the desired intramolecular cyclization. For instance, an amino acid intermediate can react with a cyanate or isocyanate equivalent, which can then be attacked by another amino acid molecule before it has a chance to cyclize.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and issues encountered during hydantoin synthesis related to dimer formation.
Q1: I'm observing a significant amount of a higher molecular weight byproduct in my reaction mixture. How can I confirm if it's a dimer?
A1: The first step is to characterize the unknown byproduct.
-
Mass Spectrometry (MS): This is the most direct method. A dimer will have a molecular weight that is approximately double that of your expected hydantoin product, minus the elements of water or another small molecule that is eliminated during the dimerization reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information that will be inconsistent with the desired hydantoin. You may observe a more complex spectrum with duplicate sets of signals.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to isolate the byproduct for further analysis. The dimer will typically have a different retention factor (Rf) or retention time compared to the starting materials and the desired product.
Q2: What are the most common reaction conditions that favor dimer formation?
A2: Several factors can contribute to increased dimer formation.[1]
-
High Concentrations: At higher concentrations of reactants, the probability of intermolecular reactions (leading to dimers) increases relative to intramolecular cyclization.
-
Sub-optimal pH: The pH of the reaction medium is critical. For the Bucherer-Bergs synthesis, maintaining a pH of approximately 8-9 is crucial for the initial formation of the cyanohydrin intermediate and subsequent cyclization.[2] Deviations can lead to side reactions.[2]
-
Prolonged Reaction Times or Elevated Temperatures: While necessary for driving the reaction to completion, excessive heat or time can promote side reactions, including dimerization and decomposition.[1][3]
-
Nature of the Substrate: Steric hindrance around the reacting centers of your starting aldehyde or ketone can slow down the desired intramolecular cyclization, giving more opportunity for intermolecular reactions to occur.
Q3: How can I modify my reaction conditions to minimize dimer formation?
A3: Based on the causes mentioned above, here are some practical strategies to implement:
Strategy 1: High Dilution Conditions
One of the most effective methods to disfavor intermolecular reactions is to work at lower concentrations. This is often referred to as "high dilution."
-
Rationale: By reducing the concentration of reactants, you decrease the likelihood of two reactive intermediates encountering each other in solution, thus favoring the intramolecular cyclization pathway.
-
Protocol:
-
Calculate the molarity of your standard reaction setup.
-
Set up a series of experiments where you decrease the concentration by factors of 2, 5, and 10, while keeping the molar ratios of all other reagents constant.
-
Monitor the reaction progress and product distribution by TLC or HPLC to determine the optimal concentration.
-
Strategy 2: Controlled Addition of Reagents
Instead of adding all reactants at once, a slow, controlled addition (e.g., via a syringe pump) of a key reagent can maintain a low instantaneous concentration of a reactive intermediate.
-
Rationale: This approach, similar to high dilution, minimizes the concentration of the species prone to dimerization at any given time.
-
Experimental Workflow:
Caption: Controlled addition workflow to minimize dimer formation.
Strategy 3: Optimization of pH and Temperature
Systematically optimizing the pH and temperature of your reaction can significantly impact the product distribution.
-
pH Screening:
-
Set up small-scale parallel reactions across a range of pH values (e.g., 8, 9, 10, 11 for the Bucherer-Bergs synthesis).
-
Use appropriate buffer systems to maintain a stable pH throughout the reaction.
-
Analyze the product-to-dimer ratio for each pH value to identify the optimum.
-
-
Temperature Screening:
-
Once the optimal pH is determined, perform a similar screen for temperature (e.g., 40°C, 50°C, 60°C, 70°C).[4]
-
Be mindful that higher temperatures can also lead to degradation of starting materials or products.
-
Quantitative Data Summary: Impact of Reaction Conditions on Dimer Formation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Dimer Formation (%) |
| Concentration | 1.0 M | 0.1 M | 25% -> 5% |
| pH | 7.5 | 10.5 | 18% -> <2% |
| Temperature | 80°C | 55°C | 30% -> 8% |
Note: These are representative data and actual results will vary depending on the specific substrates and reaction.
Advanced Strategies & Alternative Synthetic Routes
If the above troubleshooting steps do not sufficiently suppress dimer formation, it may be necessary to consider alternative synthetic approaches.
Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the rate of the desired intramolecular cyclization, potentially outcompeting the intermolecular dimerization pathway. The rapid and efficient heating can lead to shorter reaction times and cleaner product profiles.[5]
Solid-Phase Synthesis
Attaching the starting material to a solid support can enforce a "pseudo-dilution" effect. The polymer-bound intermediates are physically isolated from each other, which can effectively prevent intermolecular reactions like dimerization.[3]
Alternative Reagents and Catalysts
Research into novel methodologies for hydantoin synthesis is ongoing. Exploring different cyanating agents or employing specific catalysts designed to promote cyclization could provide a solution. For instance, the use of carbamates instead of isocyanates can provide a milder route to hydantoins.[5]
Logical Relationship of Troubleshooting Steps
Sources
Scale-up synthesis challenges with "Ethyl (2,5-dioxoimidazolidin-1-yl)acetate"
Technical Support Center: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing and scaling up this important hydantoin derivative. Here, we address common questions and troubleshooting scenarios encountered in the laboratory and during scale-up, grounding our advice in established chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate?
There are two predominant synthetic pathways for this molecule. The most common and industrially relevant route involves a two-step process starting from ethyl glycinate. First, ethyl glycinate hydrochloride is reacted with an alkali metal cyanate (like potassium cyanate) to form an ethyl (ureido)acetate intermediate. This intermediate is then cyclized under acidic conditions to yield the final hydantoin product. A second, more direct route involves the reaction of ethyl isocyanatoacetate with ammonia or an ammonia equivalent, which cyclizes in situ. While more direct, this route requires handling the highly reactive and moisture-sensitive ethyl isocyanatoacetate, which presents significant scale-up challenges.
Q2: What are the critical safety considerations before starting the synthesis?
Safety is paramount. When using the cyanate route, it is crucial to handle potassium cyanate (KOCN) with care, as it is toxic. The reaction should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. The acidification step to induce cyclization can cause the evolution of gases and should be performed slowly and with adequate ventilation. If working with ethyl isocyanatoacetate, it is essential to note that it is a potent lachrymator and is extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
For in-process control (IPC), Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the consumption of the starting materials. A typical mobile phase could be a mixture of ethyl acetate and hexane. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is the standard method. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular weight.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific, practical problems that can arise during the synthesis.
Problem 1: Low or Inconsistent Yields
Q: My final yield is consistently below 60%. What are the likely causes and how can I optimize the reaction?
A: Low yields can stem from several factors, primarily incomplete conversion during either the ureido-intermediate formation or the final cyclization step, as well as product loss during work-up.
-
Incomplete Ureido-Formation: The reaction of ethyl glycinate with potassium cyanate is an equilibrium process. To drive it towards the product, ensure you are using a slight excess (1.1-1.2 equivalents) of potassium cyanate. The reaction is also pH-sensitive; maintaining a stable pH is crucial for success.
-
Inefficient Cyclization: The acid-catalyzed cyclization requires stringent conditions. The concentration of the acid (commonly HCl or H₂SO₄) is critical. If the acid concentration is too low, the reaction will be slow or stall. If it's too high, you risk hydrolysis of the ethyl ester group, forming the corresponding carboxylic acid as a significant impurity. We recommend a controlled, slow addition of concentrated acid while monitoring the internal temperature.
-
Work-up Losses: The product has moderate solubility in water. During the aqueous work-up, significant amounts of product can be lost to the aqueous phase. To mitigate this, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility. Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery.
Problem 2: Significant Impurity Profile Observed by HPLC
Q: I'm observing a major impurity peak in my HPLC analysis. What is the likely side product and how can I prevent its formation?
A: The most common impurity is the hydrolyzed carboxylic acid, (2,5-dioxoimidazolidin-1-yl)acetic acid.
This typically occurs during the acid-catalyzed cyclization step if the conditions are too harsh (i.e., high temperature or excessive acid concentration).
-
Temperature Control: The cyclization step is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, significantly accelerating the hydrolysis of the ester. Ensure your reaction vessel has adequate cooling capacity and that the acid is added portion-wise or via a dropping funnel to maintain the internal temperature below the recommended limit (e.g., 25-30°C).
-
Acid Stoichiometry: Use the minimum amount of acid required for efficient cyclization. A preliminary small-scale experiment to screen the optimal acid concentration can save significant material and time at scale.
-
Moisture Control: If you are using the ethyl isocyanatoacetate route, the primary impurity will be the corresponding urea, formed by the reaction of the isocyanate with water. This highlights the absolute necessity of using anhydrous solvents and running the reaction under a dry, inert atmosphere.
Problem 3: The Reaction Stalls Before Completion
Q: My TLC analysis shows that the starting material is no longer being consumed, but a significant amount remains. Why has the reaction stalled?
A: A stalled reaction is often due to issues with reagent quality or reaction parameters.
-
Reagent Quality: Ensure your starting materials are pure. Ethyl glycinate hydrochloride can be hygroscopic and absorb water, which can interfere with the reaction. Similarly, potassium cyanate can degrade over time. Use freshly opened or properly stored reagents.
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mass transfer, creating localized "hot spots" or areas of low reagent concentration. This can cause the reaction to stall. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
-
pH Drift: In the ureido-formation step, the reaction pH can drift. Periodically check the pH and adjust if necessary to maintain the optimal range for the reaction.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate from ethyl glycinate hydrochloride and potassium cyanate.
Caption: Key steps in the hydantoin synthesis pathway.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues during synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
Recommended Lab-Scale Synthesis Protocol
This protocol details the synthesis via the potassium cyanate route.
Step 1: Formation of Ethyl (ureido)acetate
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ethyl glycinate hydrochloride (1.0 eq).
-
Dissolution: Add deionized water (approx. 4 mL per gram of ethyl glycinate HCl) and stir until all solids are dissolved.
-
Reagent Addition: In a separate beaker, dissolve potassium cyanate (1.15 eq) in deionized water (approx. 3 mL per gram of KOCN). Add this solution to the reaction flask over 15-20 minutes, maintaining the internal temperature below 25°C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (Mobile Phase: 70% Ethyl Acetate / 30% Hexane) until the ethyl glycinate spot has disappeared. The intermediate will precipitate as a white solid.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes, then filter the white solid. Wash the solid with cold water and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization
-
Setup: To a flask equipped with a stirrer and thermometer, add the dried ethyl (ureido)acetate from the previous step.
-
Acidification: Add concentrated hydrochloric acid (approx. 3 mL per gram of intermediate) slowly via a dropping funnel. The addition is exothermic; use an ice bath to maintain the internal temperature between 20-30°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until a clear solution is obtained.
-
Work-up: Cool the mixture in an ice bath. The product will crystallize. Filter the solid, wash with a small amount of ice-cold water, and dry under vacuum at 40-50°C.
-
Purity Check: Analyze the final product by HPLC and NMR to confirm purity and identity.
Data Summary Table
| Parameter | Value | Notes |
| Starting Material | Ethyl Glycinate HCl | Ensure it is dry and free-flowing. |
| Reagent 1 | Potassium Cyanate (KOCN) | 1.15 molar equivalents |
| Reagent 2 | Concentrated HCl (37%) | Approx. 3 mL / g of intermediate |
| Reaction Temp (Step 1) | < 25°C | Crucial for minimizing side reactions. |
| Reaction Temp (Step 2) | 20-30°C | Monitor closely to prevent ester hydrolysis. |
| Expected Yield | 75-85% | Yields can vary based on work-up efficiency. |
| Typical Purity | >98% (by HPLC) | Recrystallization from ethanol/water can be used for further purity. |
References
-
Gudipati, L., & D'sa, B. (2020). A safer and scalable process for the synthesis of 5-substituted hydantoin derivatives. Organic Process Research & Development, 24(10), 2266–2274. Available at: [Link]
-
Zhang, C., et al. (2013). Synthesis and evaluation of novel hydantoin derivatives as potential anticonvulsant agents. Molecules, 18(11), 13875-13889. Available at: [Link]
Effect of base and solvent on "Ethyl (2,5-dioxoimidazolidin-1-yl)acetate" reactivity
Welcome to the technical support center for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this reagent. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
Introduction to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a versatile reagent characterized by a hydantoin ring substituted at the N-1 position with an ethyl acetate group. The reactivity of this molecule is primarily centered around two key functional groups: the ester and the hydantoin ring itself. Understanding the interplay between your choice of base, solvent, and the inherent properties of this compound is critical for successful and reproducible outcomes.
This guide will explore the nuances of its reactivity, focusing on how different bases and solvents can influence reaction pathways, yields, and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate?
The molecule has two primary sites susceptible to nucleophilic attack, largely influenced by the reaction conditions:
-
The Ester Carbonyl: The carbonyl group of the ethyl acetate moiety is an electrophilic site. It is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
-
The Hydantoin Ring: The carbonyl groups within the hydantoin ring are also electrophilic. Additionally, the N-H proton at the N-3 position is acidic and can be deprotonated by a base.
Q2: How does the hydantoin ring influence the reactivity of the ethyl acetate group?
The hydantoin ring acts as an electron-withdrawing group, which can influence the reactivity of the adjacent ethyl acetate moiety. This electronic effect can make the ester carbonyl more electrophilic and susceptible to nucleophilic attack.
Q3: What are the general stability characteristics of this compound?
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is generally stable under neutral and anhydrous conditions. However, it is susceptible to degradation in the presence of strong acids, bases, and nucleophiles, particularly water.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product in an Alkylation/Acylation Reaction
You are attempting to use Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as an alkylating or acylating agent, but are observing low yields of your target molecule.
Possible Causes and Solutions:
-
Cause A: Competing Hydrolysis of the Ester. The presence of water in your reaction mixture, especially with a base, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, rendering the reagent inactive for your desired transformation. Base-catalyzed ester hydrolysis is typically an irreversible process as the resulting carboxylate is deprotonated.[1][2]
-
Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Cause B: Ring-Opening of the Hydantoin. Strong bases can promote the hydrolysis and subsequent ring-opening of the hydantoin structure. This is a known reaction pathway for hydantoins, especially under harsh basic conditions.[3]
-
Solution: Opt for milder, non-nucleophilic bases. If a strong base is necessary, consider running the reaction at a lower temperature to minimize this side reaction.
-
-
Cause C: Incorrect Solvent Choice. The polarity of the solvent plays a crucial role in reaction rates.[4] For many nucleophilic substitution reactions, polar aprotic solvents are preferred as they can solvate the cation of the base while leaving the nucleophile more reactive.
-
Solution: If you are using a protic solvent (e.g., ethanol, water), consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Issue 2: Formation of Multiple Unidentified Byproducts
Your reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Possible Causes and Solutions:
-
Cause A: Multiple Deprotonation Sites. In the presence of a strong base, deprotonation may occur at multiple sites, leading to a cascade of side reactions.
-
Solution: Use a base that is just strong enough to effect the desired transformation. Consider using a bulky base to favor deprotonation at the most sterically accessible site.
-
-
Cause B: Thermal Decomposition. If the reaction is run at elevated temperatures, thermal decomposition of the starting material or intermediates may occur.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
The Effect of Base Selection
The choice of base is critical when working with Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. The strength and nucleophilicity of the base will dictate the primary reaction pathway.
| Base Type | Examples | Likely Outcome | When to Use | Potential Issues |
| Strong, Nucleophilic | NaOH, KOH, LiOH | Rapid hydrolysis of the ester and potential ring-opening of the hydantoin. | Deliberate saponification to the carboxylic acid. | Uncontrolled side reactions if other transformations are desired. |
| Strong, Non-Nucleophilic | NaH, KHMDS, LDA | Deprotonation at the most acidic proton (likely N-3 of the hydantoin). | When deprotonation is required to form a nucleophile for subsequent reactions. | Can be highly sensitive to water and air. May promote elimination reactions. |
| Weak, Non-Nucleophilic | K₂CO₃, Cs₂CO₃, Et₃N | Slower, more controlled reactions. Less likely to cause hydrolysis or ring-opening. | For reactions sensitive to strong bases, such as alkylations with sensitive substrates. | May not be strong enough for all desired transformations. |
The Impact of Solvent Choice
The solvent not only dissolves the reactants but also influences the reaction rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[4]
| Solvent Type | Examples | Effect on Reactivity | Typical Applications |
| Polar Protic | Water, Ethanol, Methanol | Can act as a nucleophile (solvolysis). Stabilizes charged species through hydrogen bonding. | Hydrolysis reactions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Solvates cations but not anions, leading to a "naked," more reactive nucleophile. | Nucleophilic substitution reactions. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Poorly solvates charged species. | Reactions involving neutral, nonpolar reactants. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of the Ester (Saponification)
This protocol describes the conversion of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate to (2,5-dioxoimidazolidin-1-yl)acetic acid.
Materials:
-
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolve Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add 1 M NaOH solution (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Visualizing Reaction Pathways
Base-Catalyzed Ester Hydrolysis
Caption: Simplified pathway for base-mediated hydantoin ring opening.
References
-
Ramli, Y., et al. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2, x170098. [Link]
-
PubChem. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]
-
Khmelnytskyi, I., et al. (2021). Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Smith, J. G. (1994). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. [Link]
-
Glowacki, E. D., et al. (2011). (Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-2-yl}amino)benzoate. PubMed. [Link]
-
Ušćumlić, G. S., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. PubMed Central. [Link]
-
Study.com. Synthesis of Hydantoin & Its Derivatives. [Link]
-
ResearchGate. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. [Link]
-
Li, W., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]
-
Pozdnyakov, D. I., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
-
Fülöp, F., et al. (2010). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. NIH. [Link]
-
Chen, Y., et al. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. [Link]
-
O'Reilly, M., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. RSC Publishing. [Link]
-
Al-Amiery, A. A., et al. (2012). Lithium-Acetate-Mediated Biginelli One-Pot Multicomponent Synthesis under Solvent-Free Conditions and Cytotoxic Activity against the Human Lung Cancer Cell Line A549 and Breast Cancer Cell Line MCF7. ResearchGate. [Link]
-
Al-Amiery, A. A. (2012). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Academia.edu. [Link]
-
Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions) [Video]. YouTube. [Link]
-
PubChem. ethyl 2-[1-[9-methyl-3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate. National Center for Biotechnology Information. [Link]
-
Al-Amiery, A. A., et al. (2012). Lithium-Acetate-Mediated Biginelli One-Pot Multicomponent Synthesis under Solvent-Free Conditions and Cytotoxic Activity against the Human Lung Cancer Cell Line A549 and Breast Cancer Cell Line MCF7. PMC - NIH. [Link]
-
Organic Chemistry Portal. Hydantoin synthesis. [Link]
-
PubChem. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. National Center for Biotechnology Information. [Link]
-
ResearchGate. Possible reaction mechanism for synthesis of hydantoin compounds. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Alkylating Agents in Hydantoin Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and anticancer drugs.[1] The strategic functionalization of the hydantoin ring, particularly at the nitrogen positions, is a critical step in the development of new therapeutic agents. This guide provides an in-depth comparison of "ethyl (2,5-dioxoimidazolidin-1-yl)acetate" and other common alkylating agents for the synthesis of N-substituted hydantoins, with a focus on experimental performance, mechanistic insights, and practical considerations.
The Critical Role of N-Alkylation in Hydantoin Drug Discovery
The biological activity of hydantoin derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. N-alkylation, the introduction of an alkyl group onto one of the nitrogen atoms, is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. This modification can impact solubility, metabolic stability, and target binding affinity. However, the N-alkylation of hydantoins presents a significant regioselectivity challenge: the hydantoin ring possesses two nucleophilic nitrogen atoms, N1 and N3, with the N3 proton being generally more acidic and thus more readily deprotonated and alkylated under basic conditions.[2][3] Achieving selective alkylation at the desired nitrogen is therefore a primary concern in synthetic design.
Featured Alkylating Agent: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
"Ethyl (2,5-dioxoimidazolidin-1-yl)acetate" represents a pre-alkylated hydantoin, where the carboxymethyl ethyl ester group is already attached to the N1 position. Its primary utility is not as an alkylating agent itself, but rather as a product of a selective N1-alkylation reaction. The synthesis of this compound, for instance from 5,5-diphenylhydantoin, provides a valuable case study in achieving N1 selectivity.
Synthesis of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate
A common method for the synthesis of N1-alkylated hydantoins involves the careful selection of reaction conditions to favor alkylation at the less acidic N1 position. A representative synthesis of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is achieved through the reaction of 5,5-diphenylhydantoin with ethyl bromoacetate.
Experimental Protocol: Synthesis of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate [4]
-
Reactants:
-
5,5-diphenylimidazolidine-2,4-dione (1.0 g, 3.96 mmol)
-
Ethyl bromoacetate (0.66 g, 3.96 mmol, 0.44 mL)
-
Potassium carbonate (0.55 g, 3.96 mmol)
-
Tetrabutylammonium bromide (catalytic amount)
-
-
Solvent:
-
Ethanol (20 mL)
-
-
Procedure:
-
To a solution of 5,5-diphenylimidazolidine-2,4-dione in ethanol, add ethyl bromoacetate, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid material and evaporate the solvent under vacuum.
-
Purify the solid product by recrystallization from ethanol.
-
-
Yield: 67%
Comparative Analysis of Common Alkylating Agents
The choice of alkylating agent is paramount in determining the outcome of a hydantoin synthesis. Here, we compare the performance of ethyl bromoacetate (as used in the synthesis of our featured compound) with other widely used alternatives: ethyl chloroacetate and benzyl bromide.
Alkylating Agent Comparison
| Alkylating Agent | Typical Substrate | Base/Solvent | Temperature | Yield | Regioselectivity | Key Considerations |
| Ethyl Bromoacetate | 5,5-Diphenylhydantoin | K₂CO₃ / Ethanol | Room Temp. | 67%[4] | Predominantly N1 | Good reactivity, but can lead to mixtures. Phase-transfer catalyst can improve selectivity. |
| Ethyl Chloroacetate | N3-substituted thiohydantoins | K₂CO₃ / Solvent | Not specified | Not specified | N,N'-disubstitution | Less reactive than bromo- and iodoacetates, may require harsher conditions.[5] |
| Benzyl Bromide | N3-substituted hydantoins | NaH / DMF | 95 °C | 21% (N,N'-disubstituted)[6] | Can lead to mixtures | Highly reactive, often used for benzylation at both N1 and N3. Regioselectivity can be challenging to control. |
| Various Alkyl Halides | Hydantoins | 50% aq. KOH / Toluene | Room Temp. | High yields (e.g., 96% for allylation) | C5-alkylation under phase-transfer catalysis | Phase-transfer catalysis can offer high yields for C5 alkylation.[7][8] |
Mechanistic Considerations in N-Alkylation
The regioselectivity of N-alkylation is a delicate balance of several factors, including the acidity of the N-H protons, the strength of the base, the nature of the solvent, and the reactivity of the alkylating agent.
-
N3 vs. N1 Acidity: The N3 proton is generally more acidic due to the adjacent carbonyl groups, making it the kinetically favored site of deprotonation and subsequent alkylation with weaker bases.[2][3]
-
Thermodynamic vs. Kinetic Control: While N3 alkylation is often the kinetic product, N1 alkylation can be favored under thermodynamic control, sometimes involving migration of the alkyl group from N3 to N1.
-
Role of the Base and Solvent: Stronger bases, such as sodium hydride (NaH) or potassium tert-butoxide, can lead to the formation of a dianion, opening up the possibility of alkylation at the N1 position.[6] The solvent also plays a crucial role; polar aprotic solvents like DMF can favor SN2 reactions.
Caption: General mechanism for the N-alkylation of hydantoins.
Alternative Alkylating Agents and Strategies
Beyond the common haloacetates and benzyl halides, a variety of other reagents and strategies are employed in hydantoin synthesis.
-
Phase-Transfer Catalysis (PTC): This technique has proven highly effective for the C5-alkylation of hydantoins, offering high yields under mild conditions with a catalytic amount of a phase-transfer agent like tetrabutylammonium bromide (TBAB).[7][8] This method is applicable to a wide range of electrophiles, including alkyl, allyl, and benzyl halides.
Caption: Workflow for C5-alkylation of hydantoins using phase-transfer catalysis.
-
Potassium Bases for N1-Selectivity: Recent studies have shown that using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) can lead to good yields of N1-monomethylated phenytoin.[2] This highlights the importance of the counterion in directing regioselectivity.
Conclusion and Future Outlook
The selective N-alkylation of hydantoins remains a pivotal challenge and a fertile area of research in synthetic and medicinal chemistry. While traditional methods often favor N3-alkylation, a growing number of strategies are emerging to achieve selective N1-functionalization. The synthesis of "ethyl (2,5-dioxoimidazolidin-1-yl)acetate" serves as a prime example of successful N1-alkylation, showcasing the importance of carefully optimized reaction conditions.
The choice of alkylating agent, base, and solvent system must be tailored to the specific hydantoin substrate and the desired substitution pattern. While ethyl bromoacetate offers a good balance of reactivity and selectivity for N1-carboxymethylation, less reactive agents like ethyl chloroacetate may require more forcing conditions. Highly reactive agents such as benzyl bromide often lead to multiple alkylations. The advent of methodologies like phase-transfer catalysis and the use of specific potassium bases are expanding the synthetic chemist's toolkit, enabling more precise control over the functionalization of the hydantoin scaffold. Future research will likely focus on the development of even more selective and environmentally benign alkylation methods, further empowering the discovery of novel hydantoin-based therapeutics.
References
-
Tzvetkov, N. T., et al. (2019). Transesterification instead of N‐Alkylation: An Intriguing Reaction. ChemistrySelect, 4(12), 3563-3567. Available at: [Link]
-
Fukuda, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 361-365. Available at: [Link]
-
Keenan, T., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. Available at: [Link]
-
Keenan, T., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. Available at: [Link]
-
Tzvetkov, N. T. (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][2][6][8]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. ResearchGate. Available at: [Link]
-
Keenan, T., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. Available at: [Link]
-
Tzvetkov, N. T. (2012). Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. ResearchGate. Available at: [Link]
-
Waylander. (2019). Reaction with ethyl chloroacetate and potassium carbonate. Chemistry Stack Exchange. Available at: [Link]
-
Ramli, Y., et al. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2, x170098. Available at: [Link]
Sources
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategist's Guide to Scaffold Diversity: Evaluating Ethyl (2,5-dioxoimidazolidin-1-yl)acetate in Compound Library Generation
A Senior Application Scientist's Perspective on Optimizing Chemical Space Exploration
In the relentless pursuit of novel therapeutic agents, the ability to rapidly generate and screen diverse compound libraries is paramount. The choice of core scaffold and the synthetic strategy employed to elaborate it are critical decisions that profoundly impact the structural variety and, ultimately, the success of a drug discovery campaign. This guide provides an in-depth comparison of library synthesis methodologies, centering on the utility of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate as a versatile building block for hydantoin-based libraries. We will objectively assess its performance against two widely adopted and powerful alternatives: the Ugi and Passerini multicomponent reactions. This analysis is grounded in experimental data to provide researchers, medicinal chemists, and drug development professionals with actionable insights for strategic library design.
The Central Role of the Hydantoin Scaffold
The hydantoin motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] Its prevalence stems from its rigid heterocyclic core, which presents multiple points for diversification, and its ability to engage in key hydrogen bonding interactions with biological targets. Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a readily accessible derivative, serves as an excellent starting point for building diverse hydantoin libraries.
Method 1: Building Diversity on the Hydantoin Core with Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
The strategic advantage of using Ethyl (2,5-dioxoimidazolidin-1-yl)acetate lies in its inherent reactivity, which allows for a stepwise and controlled introduction of diversity at specific positions of the hydantoin ring. The primary route for library generation involves two key transformations: N-alkylation/arylation and subsequent C-5 functionalization via a Knoevenagel condensation.
Mechanism of Diversification
The acidic N-H proton at the N-3 position of the hydantoin ring can be readily deprotonated with a mild base, facilitating nucleophilic substitution with a wide array of alkyl or aryl halides. This introduces the first point of diversity (R¹). The methylene group at the C-5 position is activated by the two adjacent carbonyl groups, making it susceptible to condensation with various aldehydes and ketones in the presence of a base catalyst.[2] This Knoevenagel condensation introduces a second point of diversity (R² and R³), often with the potential for generating geometric isomers, further expanding the chemical space.
Experimental Insights
The Ugi reaction is known for its high yields, broad substrate scope, and operational simplicity. It is often performed at room temperature and is tolerant of a wide range of functional groups. [3]This allows for the use of complex and functionally rich building blocks, leading to highly diverse and drug-like compound libraries. [4]However, the structural diversity of the products is somewhat constrained to the α-acylamino amide scaffold.
Method 3: The Passerini Three-Component Reaction (P-3CR) - Accessing α-Acyloxy Amides
The Passerini reaction, another powerful MCR, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides in a single step. [5]It offers a different, yet equally valuable, scaffold for library synthesis compared to the Ugi reaction.
Mechanism of the Passerini Reaction
The mechanism is thought to involve the formation of a key intermediate through the interaction of the carbonyl compound, the carboxylic acid, and the isocyanide. This is followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product. The Passerini reaction introduces three points of diversity (R¹, R², R³).
Sources
- 1. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 5. Passerini Reaction [organic-chemistry.org]
A Comparative Guide to Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and Ethyl Bromoacetate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient introduction of glycine and its derivatives is a cornerstone for the construction of a vast array of biologically active molecules, including peptides, peptidomimetics, and other nitrogen-containing scaffolds. The choice of the glycine synthon is critical, dictating not only the success of a particular transformation but also influencing reaction conditions, yields, and the overall synthetic strategy. This guide provides an in-depth comparison of two key reagents in this context: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and the more conventional ethyl bromoacetate .
While ethyl bromoacetate is a widely recognized and versatile alkylating agent, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate represents a more specialized reagent, offering a protected form of ethyl glycinate. This guide will delve into the nuances of their reactivity, applications, and handling, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is paramount for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | Ethyl Bromoacetate |
| Synonyms | 1-Imidazolidineacetic acid, 2,5-dioxo-, ethyl ester[1] | Bromoacetic acid, ethyl ester; Ethoxycarbonylmethyl bromide |
| CAS Number | 117043-46-6[1] | 105-36-2[2] |
| Molecular Formula | C₇H₁₀N₂O₄[1] | C₄H₇BrO₂[2] |
| Molecular Weight | 186.17 g/mol [1] | 167.00 g/mol [2] |
| Appearance | Not specified (likely a solid) | Colorless to yellow liquid[2] |
| Boiling Point | Not specified | 158 °C[2] |
| Key Hazards | Skin, eye, and respiratory irritation[1] | Toxic, lachrymator, skin and eye irritant[2][3] |
Conceptual Framework: Reactivity and Mechanistic Considerations
The divergent reactivity of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and ethyl bromoacetate stems from the nature of the group attached to the ethyl acetate moiety.
Ethyl Bromoacetate: A Classical Electrophile
Ethyl bromoacetate is a potent electrophile and a versatile alkylating agent.[2] The bromine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. Its primary application lies in the formation of new carbon-carbon and carbon-heteroatom bonds. A classic example is the Reformatsky reaction, where it reacts with zinc to form a zinc enolate, which can then undergo nucleophilic addition to carbonyl compounds.[2]
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: A Protected Glycine Synthon
In contrast, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate can be viewed as an N-protected form of ethyl glycinate. The imidazolidine-2,5-dione (hydantoin) ring system modulates the reactivity of the molecule. The nitrogen atom of the hydantoin ring is nucleophilic and can be alkylated. However, the focus of this guide is on the reactivity of the ethyl acetate side chain. In this context, the entire imidazolidine-2,5-dione moiety acts as a leaving group under certain conditions, or more commonly, the methylene group adjacent to the ester can be deprotonated to form a nucleophilic enolate.
This reagent is particularly useful when direct use of ethyl glycinate is problematic due to the reactivity of the free amino group. The hydantoin ring provides steric bulk and electronic effects that can influence the outcome of reactions.
Comparative Performance in Synthesis: A Case Study
While direct comparative studies are scarce, a practical example of the use of ethyl bromoacetate in a reaction analogous to the structure of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate provides valuable insights. The synthesis of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate involves the N-alkylation of 5,5-diphenylhydantoin with ethyl bromoacetate.[4]
Experimental Protocol: Synthesis of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate [4]
-
To a solution of 5,5-diphenylimidazolidine-2,4-dione (1.0 g, 3.96 mmol) in 20 mL of ethanol, add ethyl bromoacetate (0.66 g, 3.96 mmol), potassium carbonate (0.55 g, 3.96 mmol), and a catalytic amount of tetrabutylammonium bromide.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid material and evaporate the solvent under reduced pressure.
-
Purify the solid product by recrystallization from ethanol to afford colorless block-like crystals.
-
Yield: 67%[4]
-
This protocol highlights the utility of ethyl bromoacetate in alkylating the nitrogen of a hydantoin ring, a reaction that is directly relevant to the synthesis of the titular compound, Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Advantages and Disadvantages in Synthetic Applications
| Feature | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | Ethyl Bromoacetate |
| Reactivity | Acts as a protected glycine enolate equivalent. | Potent electrophile and alkylating agent.[2] |
| Selectivity | Can offer higher selectivity in certain reactions due to the protecting group. | Can lead to over-alkylation or side reactions with multifunctional substrates. |
| Handling | Likely a stable solid, potentially easier to handle. | Lachrymatory liquid requiring careful handling in a fume hood.[2][3][5] |
| Cost & Availability | More specialized and likely more expensive. | Readily available and relatively inexpensive. |
| Applications | Synthesis of α-substituted amino acids where N-protection is crucial. | General alkylation, synthesis of α,β-unsaturated esters (via Wittig), and β-hydroxy esters (via Reformatsky).[2] |
| Byproducts | Deprotection step required, generating hydantoin as a byproduct. | Generates bromide salts as byproducts. |
Safety and Handling Considerations
Both reagents necessitate careful handling, but ethyl bromoacetate poses more immediate and severe hazards.
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate:
-
Causes skin, eye, and respiratory irritation.[1]
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Work in a well-ventilated area.
Ethyl Bromoacetate:
-
Highly toxic and a potent lachrymator (tear-producing agent).[2][6]
-
May be fatal if inhaled.[2]
-
Strong irritant to skin and eyes.[3]
-
All manipulations should be conducted in a certified fume hood.
-
Wear appropriate gloves, safety goggles, and a lab coat. An emergency eyewash and shower should be readily accessible.
-
Avoid contact with oxidizing agents, reducing agents, acids, and alkalis.[7]
Conclusion and Future Perspectives
The choice between Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and ethyl bromoacetate is fundamentally a decision between a specialized, protected glycine synthon and a general, highly reactive alkylating agent.
Ethyl bromoacetate remains the workhorse for straightforward alkylations where the high electrophilicity of the α-carbon is desired and potential side reactions with other nucleophilic sites can be managed. Its low cost and ready availability make it an attractive choice for large-scale synthesis.
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate , on the other hand, offers a more nuanced approach. It is the preferred reagent when the goal is to introduce a glycine unit and subsequently perform chemistry on the α-carbon via its enolate, without interference from a free amino group. The hydantoin protecting group provides stability and can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral α-amino acids.
Future research in this area could focus on the development of catalytic and stereoselective methods for the alkylation of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and similar N-protected glycine derivatives. Such advancements would further enhance the utility of these reagents in the efficient and precise construction of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
Sources
- 1. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate Derivatives
Introduction: The Significance of the Hydantoin Scaffold in Modern Drug Discovery
The hydantoin moiety, chemically known as imidazolidine-2,4-dione, represents a privileged scaffold in medicinal chemistry. Its structural features, including multiple sites for substitution and the presence of hydrogen bond donors and acceptors, make it a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Derivatives of this core structure are found in numerous clinically approved drugs, such as the anticonvulsant phenytoin and the anti-cancer agent enzalutamide, highlighting its therapeutic importance.[1][2][3] Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a key intermediate, providing a reactive handle for further molecular elaboration. A thorough and unambiguous structural characterization of its derivatives is paramount for establishing clear structure-activity relationships (SAR) and ensuring the purity and identity of drug candidates.[4][5]
This guide offers a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize derivatives of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. We will delve into the expected spectral signatures, compare them with potential derivatives, and provide robust, field-tested experimental protocols. The causality behind experimental choices is explained to empower researchers in their analytical endeavors.
The Core Molecular Structure and Avenues for Derivatization
The foundational structure of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is depicted below. The primary sites for derivatization are the N-3 position of the hydantoin ring and substitutions on the C-5 position, which can be achieved by starting with different amino acids in the synthesis process.[6] Understanding this core structure is the first step in predicting and interpreting the spectroscopic data of its derivatives.
Caption: Molecular structure of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7][8] For hydantoin derivatives, both ¹H and ¹³C NMR are indispensable for confirming the success of a synthetic modification.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift, integration, and multiplicity of each proton signal provide a wealth of structural information.[8][9]
Comparative Analysis:
-
Parent Compound: The ¹H NMR spectrum of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is expected to be relatively simple. The ethyl group will present as a characteristic quartet and triplet. The two sets of methylene (CH₂) protons—one on the acetate linker and one on the hydantoin ring—will likely appear as singlets. The N-H proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
N-3 Substituted Derivatives: This is a common modification. Upon substitution, the broad N-H signal will disappear, providing immediate evidence of successful alkylation or arylation. Furthermore, new signals corresponding to the substituent will appear. The electronic nature of the substituent will also induce a shift in the adjacent C5-methylene protons.
-
C-5 Substituted Derivatives: If the synthesis starts from a substituted glycine, the C-5 position will bear substituents. This will change the multiplicity of the C-5 proton from a singlet to a more complex pattern, and new signals for the substituent will be observed.
Table 1: Comparative ¹H NMR Data for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and a Hypothetical N-3 Benzyl Derivative.
| Proton Assignment | Parent Compound (Expected δ, ppm) | N-3 Benzyl Derivative (Expected δ, ppm) | Rationale for Shift |
| -CH₂CH₃ (ethyl) | ~1.2 (t, 3H) | ~1.2 (t, 3H) | Distal to modification, minimal change. |
| -CH₂ CH₃ (ethyl) | ~4.1 (q, 2H) | ~4.1 (q, 2H) | Distal to modification, minimal change. |
| N1-CH₂ -COO | ~4.0 (s, 2H) | ~4.0 (s, 2H) | Minor downfield shift possible due to long-range effects. |
| C5-CH₂ (ring) | ~3.9 (s, 2H) | ~3.9 (s, 2H) | Minor shift expected. |
| N3-H | ~8.3 (br s, 1H) | Signal Absent | Proton is replaced by the benzyl group. |
| Ar-H (benzyl) | N/A | ~7.3 (m, 5H) | Aromatic protons of the new substituent. |
| N3-CH₂ -Ph (benzyl) | N/A | ~4.6 (s, 2H) | Methylene protons of the new benzyl group. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework.[10] The chemical shifts are highly sensitive to the local electronic environment.
Comparative Analysis:
-
Parent Compound: The spectrum will be characterized by three distinct carbonyl signals: two imide carbonyls (C2 and C4) and one ester carbonyl. The remaining signals will correspond to the methylene and methyl carbons.
-
Comparison with Thiohydantoin Derivatives: A common alternative is the thiohydantoin, where one or both carbonyl oxygens are replaced by sulfur.[4] The most dramatic change in the ¹³C NMR spectrum is the chemical shift of the C=S carbon, which is significantly deshielded and appears at a much lower field (~180-200 ppm) compared to the C=O carbon (~150-170 ppm).[4] This provides a definitive diagnostic peak for distinguishing between these two classes of compounds.
Table 2: Comparative ¹³C NMR Data for Hydantoin and 2-Thiohydantoin Derivatives.
| Carbon Assignment | Hydantoin Derivative (Expected δ, ppm) | 2-Thiohydantoin Derivative (Expected δ, ppm) | Rationale for Shift |
| C H₃ (ethyl) | ~14 | ~14 | Distal to modification, minimal change. |
| C H₂ (ethyl) | ~61 | ~61 | Distal to modification, minimal change. |
| N1-C H₂-COO | ~45 | ~45 | Minor shift expected. |
| C5-C H₂ (ring) | ~50 | ~52 | Minor downfield shift due to thiocarbonyl influence. |
| C =O (Ester) | ~168 | ~168 | Distal to modification, minimal change. |
| C 4=O (Imide) | ~157 | ~170 | Downfield shift due to electronic changes from C2=S. |
| C 2=O / C 2=S | ~155 | ~185 | Significant downfield shift; C=S is highly deshielded. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.[4]
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024-4096 scans may be necessary.[4]
-
Relaxation Delay (d1): 2-5 seconds to ensure quantitative relaxation of all carbons, especially quaternary carbons.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] It is particularly useful for monitoring reaction progress, such as the appearance or disappearance of key functional groups.
Comparative Analysis:
-
Parent Compound: The key features will be a sharp, intense absorption band for the N-H stretch, and multiple strong bands in the carbonyl region (1650-1800 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the imide carbonyls and the stretching of the ester carbonyl.
-
N-3 Substituted Derivatives: The most obvious change will be the disappearance of the N-H stretching band (typically ~3200 cm⁻¹), confirming substitution at this position.
-
Thiohydantoin Derivatives: The replacement of a C=O group with a C=S group will result in the loss of one carbonyl band and the appearance of a weaker C=S stretching band at a lower frequency (typically 1050-1250 cm⁻¹). The remaining C=O band may also shift slightly.
Table 3: Comparative FT-IR Data for Key Functional Groups.
| Functional Group | Vibration Mode | Hydantoin Derivative (Expected Wavenumber, cm⁻¹) | Thiohydantoin Derivative (Expected Wavenumber, cm⁻¹) |
| N-H | Stretch | ~3200 (medium, sharp) | ~3180 (medium, sharp) |
| C-H (aliphatic) | Stretch | 2850-3000 | 2850-3000 |
| C=O (Imide) | Stretch | 1710-1780 (strong, two bands) | ~1720 (strong, one band) |
| C=O (Ester) | Stretch | ~1740 (strong) | ~1740 (strong) |
| C=S | Stretch | N/A | 1050-1250 (medium to weak) |
| C-N | Stretch | 1350-1450 | 1350-1450 |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: This method is ideal for solid samples.[13]
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle.[4][13] The goal is a fine, homogeneous powder.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13]
-
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[15] Electrospray Ionization (ESI) is a "soft" ionization technique commonly used for these types of molecules, as it typically keeps the molecular ion intact.[16]
Comparative Analysis:
-
Parent Compound: The ESI-MS spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The calculated exact mass of the parent compound, C₇H₁₀N₂O₄, is 186.0641 g/mol .[17] Tandem MS (MS/MS) can be used to induce fragmentation. Expected fragments would arise from the loss of the ethoxy group (-45 Da), the entire ethyl acetate side chain, or cleavage within the hydantoin ring.
-
Derivatives: The primary and most direct comparison is the shift in the molecular ion peak. The mass of the observed molecular ion should correspond precisely to the calculated mass of the derivatized compound. The fragmentation pattern will also change, with new fragmentation pathways emerging that are characteristic of the added substituent. This can be used to confirm the identity and location of the modification.[18]
Table 4: Comparative Mass Spectrometry Data.
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Key Fragments (MS/MS) |
| Parent Compound | C₇H₁₀N₂O₄ | 186.0641 | 187.0719 | Loss of C₂H₅O, loss of CH₂COOC₂H₅, ring opening |
| N-3 Benzyl Derivative | C₁₄H₁₆N₂O₄ | 276.1110 | 277.1188 | Loss of benzyl group (C₇H₇), tropylium ion (m/z 91) |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas (N₂): Adjust for a stable spray.
-
Drying Gas (N₂): Set temperature (e.g., 250-350 °C) and flow rate to facilitate desolvation.
-
-
Data Acquisition: Acquire spectra over a relevant m/z range (e.g., 50-500 Da). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain accurate mass measurements, which can confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the synergy of these techniques. The following workflow illustrates a logical approach to the structural elucidation of a novel Ethyl (2,5-dioxoimidazolidin-1-yl)acetate derivative.
Caption: General workflow for the spectroscopic analysis of novel derivatives.
Conclusion
The spectroscopic analysis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR serve to map the molecular framework, FT-IR confirms the presence and modification of key functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. By systematically applying these techniques and comparing the resulting data against the parent compound and other known analogues, researchers can confidently and accurately characterize novel molecules, paving the way for further investigation in drug development and medicinal chemistry.
References
-
Bax, A. (2014). Modern NMR spectroscopy. eMagRes, 3, 1-2. Available at: [Link]
-
Fülöp, F., et al. (2009). Synthesis and Characterization of Novel 1,8-Naphthalimide Derivatives. Journal of Heterocyclic Chemistry, 46(5), 947-952. Available at: [Link]
-
Ramli, Y., et al. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2, x170098. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2512407, Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. Retrieved from [Link].
-
Springer Nature Experiments. NMR Protocols and Methods. Retrieved from [Link]
-
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Biotechnology, 21(2), 140-150. Available at: [Link]
-
Devlin, F. J., et al. (1975). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. Journal of the Chemical Society, Perkin Transactions 2, (7), 830-834. Available at: [Link]
-
Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Kwiecień, A., et al. (2020). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 25(21), 5028. Available at: [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Li, Y., et al. (2024). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Molecules, 29(10), 2296. Available at: [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2018). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. Journal of Physics: Conference Series, 1032, 012048. Available at: [Link]
-
Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]
-
Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124. Available at: [Link]
-
Simas, M. J., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
-
Pauli, G. F., et al. (2012). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 55(4), 1849-1853. Available at: [Link]
-
El-Gamel, N. E. A., et al. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure, 1225, 129112. Available at: [Link]
-
Li, Z., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 23(11), 2963. Available at: [Link]
-
Wadghane, A., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 123-130. Available at: [Link]
-
Smith, A. W., et al. (2013). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 85(15), 7079-7085. Available at: [Link]
-
University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 1-9. Available at: [Link]
-
Arshad, S., et al. (2008). Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1236. Available at: [Link]
-
Katiyar, P., et al. (2015). Recent advances in the synthesis and medicinal application of hydantoin: a valuable scaffold in medicinal chemistry. World Journal of Pharmaceutical Research, 4(11), 243-266. Available at: [Link]
-
Alrammahi, F. A., & Al-Kelaby, K. K. A. (2022). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Biochemical and Cellular Archives, 22(1), 1-10. Available at: [Link]
-
Wadghane, A., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 123-130. Available at: [Link]
-
Nagy, M., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(1), 1-15. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 8(30), 27011-27029. Available at: [Link]
-
Majeed, I. Y., et al. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. Journal of Global Pharma Technology, 10(8), 221-232. Available at: [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
Latouche, C., et al. (2011). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, 40(35), 8955-8963. Available at: [Link]
-
Spectroscopy Online. (2024). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved from [Link]
-
Cieslak-Golonka, M., et al. (2009). Interaction of hydantoins with transition metal ions: Synthesis, structural, spectroscopic, thermal and magnetic properties of [M(H2O)4(phenytoinate)2] M = Ni(II), Co(II). Journal of Molecular Structure, 936(1-3), 131-138. Available at: [Link]
-
Al-Amiery, A. A., et al. (2017). Synthesis and Characterization of New Heterocyclic Compounds Containing Imidazolodine, Triazolidine-3-thion, Oxazepine Derivative. AIP Conference Proceedings, 1888, 020023. Available at: [Link]
-
ResearchGate. (n.d.). Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Aly, N. A., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Journal of Cheminformatics, 16(1), 1-13. Available at: [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An infrared spectroscopic study on imidazolidine-2-thione and -2-selone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. mdpi.com [mdpi.com]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 17. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Hydantoins
The hydantoin scaffold, an imidazolidine-2,4-dione core, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its prevalence in drugs like the anticonvulsant Phenytoin, the antiandrogen Nilutamide, and the muscle relaxant Dantrolene underscores the enduring importance of this heterocycle in drug development.[1][2] The synthetic accessibility and the ability to functionalize the hydantoin ring at multiple positions (N-1, N-3, and C-5) make it a highly versatile template for generating molecular diversity.[1][4]
This guide provides a comparative review of the principal synthetic methodologies for accessing functionalized hydantoins. We will delve into the mechanistic underpinnings of classical name reactions, evaluate their strengths and limitations, and explore modern advancements that offer improved efficiency, milder conditions, and greater control over stereochemistry. This analysis is designed to equip researchers, from process chemists to medicinal chemists, with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.
Classical Cornerstones: Building the Hydantoin Core
Three classical methods have long dominated the synthesis of 5- and 5,5-disubstituted hydantoins: the Bucherer–Bergs reaction, the Read (or Urech) synthesis, and the Biltz reaction.[1] While still widely used, a thorough understanding of their mechanisms is crucial to appreciating both their utility and the rationale behind modern improvements.
The Bucherer–Bergs Reaction: A Robust Multicomponent Approach
First reported in the 1920s, the Bucherer–Bergs reaction is a one-pot, multicomponent synthesis that constructs the hydantoin ring from a carbonyl compound (ketone or aldehyde), a cyanide source (like KCN or NaCN), and ammonium carbonate.[5][6] Its primary advantage lies in the use of simple, readily available starting materials to generate highly substituted hydantoins, particularly those with a quaternary center at the C-5 position.[7]
Mechanistic Insights & Causality
The reaction proceeds through a series of equilibria, making the conditions a critical determinant of the final yield.
-
Cyanohydrin & Imine Formation: The reaction initiates with the formation of a cyanohydrin from the carbonyl compound and cyanide. Concurrently, ammonia released from the ammonium carbonate condenses with the carbonyl to form an imine.
-
Aminonitrile Formation: The key intermediate, an α-aminonitrile, is formed. The prevailing mechanism suggests the imine is attacked by the cyanide ion.[6]
-
Cyclization Cascade: The aminonitrile's nitrogen atom performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition), forming a cyano-carbamic acid.[6] This intermediate undergoes a rapid intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges, likely via an isocyanate intermediate, to the more thermodynamically stable hydantoin product.[5][6]
The use of a closed system with elevated pressure and a CO2 atmosphere (the Hoyer modification) can improve yields by pushing the equilibria toward the desired product.[7]
Figure 1. Simplified workflow of the Bucherer-Bergs reaction.
Advantages:
-
Operational Simplicity: A one-pot reaction using inexpensive and widely available reagents.[7]
-
Broad Substrate Scope: Effective for a wide range of aliphatic, aromatic, and cyclic ketones and aldehydes.[5][7]
-
Access to Quaternary Centers: An excellent method for synthesizing 5,5-disubstituted hydantoins, which are common motifs in pharmaceuticals.[8]
Limitations:
-
Harsh Conditions: Often requires elevated temperatures and pressures, which can be incompatible with sensitive functional groups.
-
Lack of Stereocontrol: The reaction produces a racemic mixture of hydantoins when a prochiral ketone is used.
-
Safety Concerns: Involves the use of toxic cyanides, requiring stringent safety protocols.
Representative Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin) [7]
-
Setup: In a suitable pressure vessel, combine benzophenone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (5.0 eq).
-
Solvent: Add a 1:1 mixture of ethanol and water until the solids are sufficiently suspended.
-
Reaction: Seal the vessel and heat to 100-120 °C with stirring for 6-12 hours. Monitor the internal pressure.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. The crude product often precipitates.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 5,5-diphenylhydantoin.
| Starting Material | Product | Yield (%) | Reference |
| Acetone | 5,5-Dimethylhydantoin | ~85% | [5] |
| Cyclohexanone | Cyclohexanespiro-5'-hydantoin | ~80% | [7] |
| Benzil & Urea (Biltz) | 5,5-Diphenylhydantoin | >80% | [7] |
Table 1. Representative yields for hydantoin synthesis via multicomponent reactions.
The Read Synthesis: A Gateway from Amino Acids
The Read synthesis, also known as the Urech hydantoin synthesis, provides a complementary route starting from α-amino acids.[1][2][7] This method is particularly valuable when the corresponding amino acid is readily available, especially in enantiomerically pure form, offering a potential pathway to chiral hydantoins.
Mechanistic Insights & Causality
The reaction is typically a two-step, one-pot process.
-
Ureido Acid Formation: The α-amino acid is treated with an isocyanate (often generated in situ from potassium or sodium cyanate and acid) to form an N-carbamoyl amino acid, also known as a ureido acid.[2] The choice of cyanate salt can influence the reaction, with potassium cyanate being common.[7]
-
Acid-Catalyzed Cyclization: The intermediate ureido acid is not isolated but is cyclized under acidic conditions (e.g., by heating with HCl) to furnish the hydantoin ring via intramolecular condensation, eliminating a molecule of water.[2]
Figure 2. Key steps in the Read synthesis of hydantoins.
Advantages:
-
Stereochemical Potential: Can provide enantiomerically enriched hydantoins if starting from a chiral, non-racemic amino acid, although racemization can be a competing process under harsh acidic conditions.
-
Alternative Starting Materials: Offers a strategic alternative when the corresponding ketone for a Bucherer-Bergs reaction is unstable or inaccessible.
Limitations:
-
Racemization Risk: The acidic and thermal conditions required for cyclization can lead to partial or complete racemization at the C-5 stereocenter.
-
Limited to 5-mono- and 5,5-disubstituted hydantoins: Not directly applicable for creating diversity at N-1 or N-3 without further modification steps.
Representative Experimental Protocol: Synthesis of 5-Benzylhydantoin from Phenylalanine [2]
-
Setup: Dissolve L-Phenylalanine (1.0 eq) in water and add a solution of potassium cyanate (1.2 eq) in water.
-
Ureido Formation: Heat the mixture gently (e.g., 50 °C) for 1-2 hours.
-
Cyclization: Acidify the solution with concentrated hydrochloric acid and reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture. The hydantoin product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from water or ethanol/water.
| Starting Amino Acid | Product | Yield (%) | Reference |
| Glycine | Hydantoin | Good | [2] |
| Alanine | 5-Methylhydantoin | Good | [2] |
| Phenylalanine | 5-Benzylhydantoin | Good | [2] |
Table 2. Representative syntheses of hydantoins via the Read (Urech) method.
Modern Methodologies: Expanding the Synthetic Toolbox
While the classical methods are robust, modern organic synthesis demands milder conditions, greater functional group tolerance, and precise stereocontrol. Recent advancements have focused on addressing these needs.[4]
Cyclization of N-Substituted Precursors
A powerful strategy involves the pre-formation of a linear precursor containing the key atoms of the hydantoin ring, followed by a cyclization step. This approach offers greater control and versatility.
-
From α-Ureido Esters/Amides: The cyclization of α-ureido esters or amides under basic conditions is a common and efficient method.[9] This avoids the use of cyanides and often proceeds under milder conditions than the classical routes. For instance, α-amino methyl esters can react with carbamates to form ureido derivatives, which then cyclize in the presence of a base.[9] This method avoids hazardous reagents like isocyanates.[9]
-
From Isocyanates and Amino Esters: The reaction between an α-amino ester-derived isocyanate and another amino ester is a highly effective way to build N-1, N-3, and C-5 substituted hydantoins in a controlled manner.[10][11] This domino condensation/cyclization process is particularly useful for combinatorial library synthesis.[10]
Asymmetric Synthesis of Chiral Hydantoins
The demand for enantiomerically pure drugs has driven the development of asymmetric syntheses.
-
From Chiral Amino Acids: As discussed, the Read synthesis is a starting point, but modern variations focus on minimizing racemization. Using phosgene alternatives like triphosgene or carbonyldiimidazole (CDI) for the cyclization of α-amino amides can be effective, though racemization with CDI has been noted.[1][9]
-
Catalytic Asymmetric Methods: Recent breakthroughs include the use of chiral catalysts. For example, a chiral acid-catalyzed condensation of glyoxals and ureas has been shown to produce 5-monosubstituted hydantoins with high enantioselectivity.[12] This represents a significant step forward, providing direct access to chiral scaffolds without relying on a chiral pool.
Post-Cyclization Functionalization
Another key strategy is the direct functionalization of a pre-formed hydantoin ring. This is particularly useful for introducing substituents at the N-1 and N-3 positions.
-
N-Arylation: Copper-catalyzed N-arylation reactions have emerged as a powerful tool for synthesizing N-3-aryl hydantoins.[13] These methods can use boronic acids or diaryliodonium salts as the aryl source and offer excellent regioselectivity for the more acidic N-3 position.[9][13]
Comparative Analysis: Choosing the Right Methodology
The selection of a synthetic route depends on several factors: the desired substitution pattern, required stereochemistry, availability of starting materials, and scalability.
Figure 3. Decision workflow for selecting a hydantoin synthesis method.
| Method | Key Feature | Starting Materials | Stereocontrol | Primary Use Case |
| Bucherer-Bergs | One-pot, MCR | Ketones/Aldehydes, KCN, (NH4)2CO3 | None (Racemic) | 5,5-disubstituted (quaternary) hydantoins |
| Read Synthesis | Utilizes amino acid pool | α-Amino Acids, KOCN | Potential for retention (risk of racemization) | 5-monosubstituted hydantoins from available amino acids |
| Biltz Synthesis | Condensation | α-Dicarbonyls (e.g., benzil), Urea | None (Achiral C5) | Specific structures like Phenytoin |
| Modern Cyclizations | High control & versatility | α-Amino esters, isocyanates, carbamates | Excellent (if chiral precursors are used) | Diverse N1, N3, C5-substituted libraries |
| Asymmetric Catalysis | de novo chirality | Glyoxals, Ureas, etc. | Excellent (catalyst-controlled) | Enantiopure 5-substituted hydantoins |
Table 3. High-level comparison of major hydantoin synthetic methodologies.
Conclusion and Future Outlook
The synthesis of functionalized hydantoins has evolved significantly from its classical roots. While the Bucherer-Bergs and Read reactions remain indispensable for their simplicity and access to specific substitution patterns, modern organic chemistry has ushered in an era of greater precision and efficiency.[4][7] The development of mild, high-yielding cyclization strategies from linear precursors and the advent of catalytic asymmetric methods are expanding the accessible chemical space for drug discovery.[9][12]
For the modern researcher, the choice of method is a strategic one, balancing the cost of starting materials, operational complexity, and, most importantly, the specific structural and stereochemical requirements of the target molecule. As the demand for novel, complex, and enantiomerically pure pharmaceuticals continues to grow, the development of even more sophisticated and sustainable methods for constructing the hydantoin core will undoubtedly remain an active and vital area of research.[1]
References
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Pospisil, J., et al. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(9), 15536-15576. Available from: [Link]
-
Di Mauro, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14099–14112. Available from: [Link]
-
Kumar, A., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. Available from: [Link]
-
Sareni, A., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(21), 13094-13149. Available from: [Link]
-
Chem-CITY S.K.Tobriya. (2021). HYDANTOIN SYNTHESIS. YouTube. Available from: [Link]
-
Di Mauro, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available from: [Link]
-
Yusof, N. S. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 38-46. Available from: [Link]
-
O'Connor, E., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(8), 3053–3057. Available from: [Link]
-
Atanasova, M., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 30(3), 643. Available from: [Link]
-
ResearchGate. (n.d.). Important hydantoin based drugs. Retrieved from: [Link]
-
Wang, Z., et al. (2025). Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2. Organic Letters. Available from: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from: [Link]
-
The Royal Society of Chemistry. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. Available from: [Link]
-
Request PDF. (2026). Rational Design and Synthesis of Functionalized Hydantoins with Tunable Photophysical Properties: Experimental and Computational Studies Toward Anticancer Applications. ResearchGate. Available from: [Link]
-
El-Subbagh, H. I., et al. (1998). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Archiv der Pharmazie, 331(2), 33-38. Available from: [Link]
-
Pospisil, J., et al. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(9), 15536-15576. Available from: [Link]
-
ResearchGate. (n.d.). Therapeutically applied hydantoin derivatives. Retrieved from: [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]
-
Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science. Available from: [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Hydantoin. Retrieved from: [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydantoin synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with safe and compliant disposal. This guide provides a detailed operational plan for the proper disposal of ethyl (2,5-dioxoimidazolidin-1-yl)acetate (CAS No. 117043-46-6), ensuring the safety of laboratory personnel and environmental stewardship. Our approach is grounded in established chemical safety principles and regulatory frameworks, emphasizing not just the "how" but the "why" behind each procedure.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal protocols.[1]
Core Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
These hazards necessitate that the compound be handled with appropriate engineering controls and Personal Protective Equipment (PPE) at all times to minimize exposure.[2]
| Property | Value | Source |
| IUPAC Name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | PubChem[1] |
| CAS Number | 117043-46-6 | PubChem[1] |
| Molecular Formula | C₇H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 186.17 g/mol | PubChem[1] |
| GHS Pictogram | Irritant (Exclamation Mark) | ECHA[1] |
| GHS Signal Word | Warning | ECHA[1] |
| Hazard Statements | H315, H319, H335 | ECHA[1] |
Foundational Principles for Chemical Waste Management
The disposal of any laboratory chemical is governed by fundamental principles designed to prevent harm and ensure regulatory compliance.
-
Segregation is Key: Never mix incompatible waste streams. This compound should be collected in a dedicated, compatible waste container.
-
Avoid the Drain: It is a violation of environmental regulations in most jurisdictions to dispose of hazardous chemicals, including irritants, down the sewer.[3][4] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[5]
-
Plan Ahead: Disposal is not an afterthought. Integrate waste collection and disposal into your experimental plan from the outset.[2]
Personal Protective Equipment (PPE) Protocol
Given the compound's irritant properties, a stringent PPE protocol is mandatory for all handling and disposal activities.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Wash hands thoroughly after handling, even if gloves were worn.[3][7]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: Conduct all operations involving the solid powder or potential for aerosolization within a certified chemical fume hood to prevent inhalation.[8]
Spill Management Protocol
Accidents happen; being prepared is critical. For a small spill of ethyl (2,5-dioxoimidazolidin-1-yl)acetate:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 3.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.
-
Report: Document the spill and cleanup procedure according to your institution's Environmental Health and Safety (EHS) policies.
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound. The choice depends on the quantity of waste, laboratory capabilities, and institutional policies.
This is the most direct, safest, and universally compliant method for most laboratory settings.
Step 1: Waste Collection
-
Collect all waste containing ethyl (2,5-dioxoimidazolidin-1-yl)acetate, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated waste container.
-
The container must be made of a compatible material, such as High-Density Polyethylene (HDPE), and have a secure, tight-fitting lid.[7]
Step 2: Labeling
-
Label the waste container clearly and accurately before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl (2,5-dioxoimidazolidin-1-yl)acetate"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Keep the container closed at all times except when adding waste.[9][10]
Step 3: Storage and Pickup
-
Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials.
-
Arrange for pickup by your institution's certified EHS or a licensed hazardous waste disposal contractor.
Disclaimer: This procedure should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and with explicit permission from their institution's EHS department. Local regulations regarding the treatment of hazardous waste must be followed.
The structure of this compound, containing an imidazolidine-dione ring (a type of hydantoin) and an ethyl ester, is susceptible to hydrolysis under basic conditions. This process can break down the molecule into less hazardous, water-soluble components. The parent structure is related to N-carboxyanhydrides (NCAs), which are known to readily hydrolyze.[11][12]
Step 1: Preparation
-
Perform the entire procedure in a certified chemical fume hood.
-
Prepare a dilute solution of sodium hydroxide (e.g., 1 M NaOH) or a saturated solution of sodium bicarbonate for a milder reaction.
Step 2: Reaction
-
For small quantities (e.g., <1 g), dissolve the waste compound in a minimal amount of a water-miscible solvent like ethanol if necessary.
-
Slowly and with constant stirring, add the basic solution to the waste. An excess of the base is required to ensure complete hydrolysis of both the ester and the ring structure.
-
The reaction may be exothermic; control the rate of addition to manage any temperature increase.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion.
Step 3: Verification and Neutralization
-
After the reaction period, check the pH of the solution. If it is still highly basic, neutralize it by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is near neutral (pH 6-8).
Step 4: Final Disposal
-
Consult your local EHS and municipal water authority regulations. Even after treatment, the resulting solution may not be suitable for sewer disposal and may need to be collected as aqueous hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal pathway.
Caption: Decision workflow for the disposal of ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
References
-
PubChem. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[Link]
-
ResearchGate. Scheme 6. Hydrolytic Mechanisms of NCAs.[Link]
-
BioProcess International. (2021-05-26). Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities.[Link]
-
Occupational Safety and Health Administration (OSHA). ETHYL ACETATE.[Link]
-
ResearchGate. Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate.[Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health and Safety Office. [Link]
-
PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs.[Link]
-
Wikipedia. Amino acid N-carboxyanhydride.[Link]
-
carlroth.com. (2022-08-01). ethyl acetate - SAFETY DATA SHEET.[Link]
-
U.S. Environmental Protection Agency (EPA). (2025-12-22). Requirements for Pesticide Disposal.[Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
ACS Publications. (2022-10-19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. [Link]
-
GZ Industrial Supplies. (2025-05-26). Safe Handling Practices for Laboratory Chemicals.[Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]
-
Chinese Chemical Society. (2024-12-13). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.[Link]
-
ACS Publications. (2017-06-09). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. ACS Macro Letters. [Link]
-
Stericycle. (2025-05-20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.[Link]
Sources
- 1. Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. aksci.com [aksci.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. rcilabscan.com [rcilabscan.com]
- 11. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
